Tetramisole Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZPBGZRMVRFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017245 | |
| Record name | Tetramisole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532878 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5086-74-8, 16595-80-5, 4641-34-3 | |
| Record name | Tetramisole hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5086-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetramisole hydrochloride [USAN] | |
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| Record name | Tetramisole hydrochloride | |
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| Record name | Levamisole hydrochloride | |
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| Record name | NSC215179 | |
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| Record name | Tetramisole hydrochloride | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Tetramisole hydrochloride | |
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| Record name | Tetramisole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.454 | |
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| Record name | TETRAMISOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NDK265MCV | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Tetramisole Hydrochloride as an Alkaline Phosphatase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramisole hydrochloride is a potent, stereospecific inhibitor of most isozymes of alkaline phosphatase (ALP). This technical guide delves into the fundamental mechanism of its inhibitory action, providing a comprehensive overview for researchers and professionals in drug development. The document outlines the uncompetitive nature of the inhibition, the critical role of the levorotatory isomer, levamisole, and the kinetic parameters that define this interaction. Detailed experimental protocols for assessing ALP inhibition are provided, alongside a summary of key quantitative data. Signaling pathways influenced by ALP and consequently affected by tetramisole are also discussed and visualized.
Introduction: this compound and Alkaline Phosphatase
This compound is a synthetic imidazothiazole derivative, widely recognized for its anthelmintic properties.[1] It exists as a racemic mixture of two stereoisomers: the levorotatory (-)-isomer, levamisole, and the dextrorotatory (+)-isomer, dexamisole.[2][3] Beyond its use in parasitology, tetramisole, and more specifically levamisole, is a well-characterized inhibitor of alkaline phosphatase (ALP) activity.[2][4]
Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH, playing crucial roles in various physiological processes, including bone mineralization, lipid absorption in the intestine, and the dephosphorylation of proteins and nucleotides.[5][6] There are several human ALP isozymes, with the main forms being tissue non-specific ALP (TNAP) found in liver, bone, and kidney, intestinal ALP (IAP), and placental ALP (PLAP).[7]
This compound serves as a potent inhibitor of most ALP isozymes, particularly the liver, bone, and kidney types.[8][9] However, it is a significantly weaker inhibitor of the intestinal and placental forms.[8][10] This differential inhibition makes it a valuable tool in clinical diagnostics and biomedical research for distinguishing between ALP isozymes.
The inhibitory activity of tetramisole is almost exclusively attributed to its levorotatory isomer, levamisole.[4] Studies have demonstrated that dexamisole, the (+)-isomer, has a negligible effect on ALP activity, highlighting the stereospecific nature of this inhibition.[4]
Mechanism of Action: Uncompetitive Inhibition
The primary mechanism by which levamisole, the active component of this compound, inhibits alkaline phosphatase is through uncompetitive inhibition .[8][11] This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate (ES) complex, and not to the free enzyme.
The catalytic cycle of alkaline phosphatase involves the formation of a covalent phosphoenzyme intermediate (E-P). Levamisole is proposed to bind to this E-P intermediate, forming a stable enzyme-phospho-inhibitor complex.[8][11] This sequestration of the phosphoenzyme intermediate prevents its hydrolysis and the subsequent release of inorganic phosphate and the alcohol product, thereby inhibiting the overall enzymatic reaction.
The key characteristics of this uncompetitive inhibition are:
-
Stereospecificity : The inhibition is highly specific to the l-isomer (levamisole).[4]
-
Isozyme Specificity : Strong inhibition of tissue non-specific (liver, bone, kidney) and tumor-derived ALPs, with weak inhibition of intestinal and placental isozymes.[2][8]
-
Independence from Mg2+ : The inhibitory effect is not altered by the concentration of Mg2+, a cofactor for ALP.[8][11]
Quantitative Data: Inhibition Constants
The potency of tetramisole and its analogs as ALP inhibitors is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes available quantitative data for the inhibition of various alkaline phosphatase isozymes.
| Inhibitor | ALP Isozyme Source | Inhibition Type | Ki Value | IC50 Value | Reference |
| Levamisole | Human Liver | Uncompetitive | - | - | [8][11] |
| Levamisole | Human Bone | Uncompetitive | - | - | [8][11] |
| Levamisole | Human Kidney | Uncompetitive | - | - | [8][11] |
| Levamisole | Human Spleen | Uncompetitive | - | - | [8][11] |
| L-p-Bromotetramisole | Human Liver | Uncompetitive | 2.8 x 10⁻⁶ M (at pH 10.5) | - | [12] |
| Tetramisole | Sarcoma 180/TG | - | - | 0.045 mM | [13] |
| Cimetidine | Human Liver | Uncompetitive | 3.2 x 10⁻³ M (at pH 10.5) | - | [12] |
| Benzothiopheno-tetramisole | Tissue Non-specific ALP (TNAP) | - | 85 ± 6 µM | - | [14] |
| Theophylline | - | - | 82 µM | - | [7] |
Experimental Protocols: Alkaline Phosphatase Inhibition Assay
A standard method to determine the inhibitory effect of this compound on alkaline phosphatase activity involves a colorimetric assay using a chromogenic substrate like p-nitrophenyl phosphate (pNPP).
Objective: To determine the IC50 and mode of inhibition of this compound on a specific alkaline phosphatase isozyme.
Materials:
-
Purified alkaline phosphatase isozyme
-
This compound solution of known concentration
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay buffer (e.g., diethanolamine buffer, pH 9.8)
-
Stop solution (e.g., NaOH)
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of the purified alkaline phosphatase to each well.
-
Add the different concentrations of the this compound solution to the respective wells.
-
Include control wells with the enzyme but no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Initiation of the Enzymatic Reaction:
-
To each well, add a pre-warmed solution of pNPP to start the reaction.
-
The final volume in each well should be constant.
-
-
Incubation and Measurement:
-
Incubate the plate at the same controlled temperature for a specific time (e.g., 15-30 minutes), during which the enzyme will convert pNPP to the yellow-colored p-nitrophenol (pNP).
-
The reaction is stopped by adding a stop solution (e.g., NaOH), which also enhances the color of the pNP product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the mode of inhibition (uncompetitive), the assay is repeated with varying concentrations of both the substrate (pNPP) and the inhibitor. The data is then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For uncompetitive inhibition, this will result in a series of parallel lines.
-
References
- 1. CAS 5086-74-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 5086-74-8 [chemicalbook.com]
- 3. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 4. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Alkaline phosphatase modulators and how do they work? [synapse.patsnap.com]
- 6. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 7. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. toku-e.com [toku-e.com]
- 10. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of tetramisole analogues as inhibitors of alkaline phosphatase of the 6-thiopurine-resistant tumor sarcoma 180/TG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AID 453296 - Inhibition of human tissue non-specific alkaline phosphatase at pH 9.8 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis and Evolution of Tetramisole: From Anthelmintic to Immunomodulator
A Technical Guide on the Scientific Applications of Tetramisole and its Levorotatory Isomer, Levamisole
Authored by: Gemini AI
Abstract
This technical guide provides an in-depth exploration of the history, discovery, and multifaceted scientific applications of tetramisole and its more active levorotatory enantiomer, levamisole. Initially developed as a potent broad-spectrum anthelmintic, tetramisole's journey evolved with the serendipitous discovery of its immunomodulatory properties. This document details the key experimental findings that elucidated its mechanisms of action, from its effects on nematode physiology to its complex interactions with the mammalian immune system. Quantitative data from pivotal studies are presented in structured tables for comparative analysis. Detailed experimental protocols for foundational assays are provided to enable replication and further investigation. Furthermore, this guide employs Graphviz visualizations to illustrate the intricate signaling pathways influenced by levamisole, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: A Tale of Two Isomers
The story of tetramisole begins in the early 1960s when Janssen Pharmaceutica synthesized this racemic compound, a synthetic imidazothiazole derivative.[1] It was soon recognized for its potent anthelmintic activity against a wide range of gastrointestinal and pulmonary nematodes.[2][3][4] However, a pivotal discovery was the resolution of its optical isomers, which revealed that the levorotatory form, levamisole, was responsible for the majority of the anthelmintic efficacy and possessed a wider safety margin.[1] The dextrorotatory isomer, dexamisole, was found to be significantly less active.[5]
Beyond its success in veterinary and human medicine as a deworming agent, subsequent research in the 1970s unveiled an unexpected and profound biological activity: the immunomodulatory effects of levamisole.[6][7] This discovery opened a new chapter in the scientific exploration of this molecule, leading to its investigation in a variety of conditions characterized by altered immune function, including autoimmune diseases and as an adjunct in cancer therapy.[3][7][8]
This guide will systematically unpack the scientific journey of tetramisole, focusing on its dual applications and the experimental evidence that underpins our current understanding.
Anthelmintic Applications: Paralysis of the Parasite
The primary application of tetramisole and levamisole has been in the control of parasitic nematode infections in both animals and humans.[2][3][4]
Mechanism of Action
The anthelmintic action of tetramisole is characterized by its activity as a nicotinic acetylcholine receptor (nAChR) agonist on the somatic muscle cells of nematodes.[9] This agonistic binding leads to the opening of ion channels, causing a sustained depolarization of the muscle membrane and an influx of ions.[10] The result is a spastic paralysis of the worm, preventing it from maintaining its position within the host's gastrointestinal tract, leading to its expulsion.[9][10]
Quantitative Efficacy Data
The efficacy of tetramisole and its isomers has been quantified in numerous studies against various nematode species. The following tables summarize key findings from this research.
| Compound | Nematode Species | Parameter | Value | Reference |
| Tetramisole | Ascaris suum | EC50 for muscle contraction | ~3 µM | [3] |
| Levamisole | Haemonchus contortus | Concentration for muscle depolarization | 10 µM | [8] |
| Levamisole | Albino Mice | LD50 (subcutaneous) | 90 mg/kg | [11] |
| Levamisole | Albino Rats | LD50 (subcutaneous) | 120 mg/kg | [11] |
Table 1: Anthelmintic Potency and Toxicity of Tetramisole/Levamisole
Experimental Protocol: In Vitro Nematode Muscle Contraction Assay
This protocol outlines a method for assessing the effect of tetramisole on nematode muscle contraction, adapted from studies on Ascaris suum.[3]
Objective: To measure the dose-dependent contractile response of nematode muscle to tetramisole.
Materials:
-
Adult Ascaris suum nematodes
-
Locke's solution (or other appropriate physiological saline)
-
Tetramisole hydrochloride
-
Isometric force transducer
-
Organ bath with temperature control (37°C)
-
Data acquisition system
Procedure:
-
Obtain adult Ascaris suum from a suitable source and maintain them in Locke's solution at 37°C.
-
Prepare a muscle strip from the nematode body wall.
-
Mount the muscle strip in the organ bath containing Locke's solution, attaching one end to a fixed point and the other to the isometric force transducer.
-
Allow the muscle strip to equilibrate under a small load (e.g., 500 mg) for approximately 15-30 minutes, or until a stable baseline is achieved.
-
Prepare a stock solution of this compound and make serial dilutions.
-
Add tetramisole to the organ bath in a cumulative concentration-dependent manner, allowing the muscle to respond to each concentration until a plateau is reached before adding the next concentration.
-
Record the isometric contractions using the data acquisition system.
-
Analyze the data to determine the concentration-response relationship and calculate the EC50 value.
Immunomodulatory Applications: A Restoration of Function
The discovery of levamisole's ability to modulate the immune system has led to its investigation in a wide range of clinical contexts. It is generally considered an immunorestorative agent, enhancing depressed immune responses rather than stimulating a normal immune system to a hyperactive state.[6]
Mechanism of Action
Levamisole's immunomodulatory effects are complex and appear to involve multiple cellular and molecular targets. Key mechanisms include:
-
T-Cell Modulation: Levamisole has been shown to enhance T-cell proliferation and activation in response to antigens.[12][13] However, at high doses, it can have an inhibitory effect.[14] It can also influence the balance of T-helper cell responses, in some cases promoting a shift from a Type 2 to a Type 1 cytokine profile.[6]
-
Macrophage and Monocyte Activation: The drug can potentiate monocyte and macrophage functions, including phagocytosis and chemotaxis.[12]
-
Signaling Pathway Interactions: Recent studies have implicated several signaling pathways in levamisole's immunomodulatory activity, including the JAK/STAT and Toll-like receptor (TLR) pathways.[12][14] It has also been shown to induce a p53-dependent DNA damage response in activated T-cells, leading to cell cycle arrest and apoptosis.[13][15]
-
Alkaline Phosphatase Inhibition: Levamisole is a stereospecific, uncompetitive inhibitor of most alkaline phosphatase (ALP) isoenzymes, with the exception of the intestinal and placental forms.[5][16][17] The d-isomer, dexamisole, has a negligible inhibitory effect.[5] While the direct link between ALP inhibition and immunomodulation is not fully elucidated, ALP is known to be involved in various cellular processes.
Quantitative Immunomodulatory Data
The following tables summarize quantitative data from key studies on the immunomodulatory effects of levamisole.
| Parameter Measured | Cell Type/Model | Levamisole Concentration/Dose | Observed Effect | Reference |
| T-Cell Proliferation | Human CD4+ T-cells | 1 mM | Decreased proliferation | [13] |
| IFN-γ Production | Brown Norway Rats | 25 mg/kg/day | Increased serum IFN-γ | [6] |
| IgE Levels | Brown Norway Rats | 25 mg/kg/day | Decreased serum IgE | [6] |
| IL-12 and IL-10 Production | Human Dendritic Cells | 1 µM | Increased production | [15] |
| p53 Phosphorylation | Human T-cells | 1 mM | Increased phosphorylation | [13] |
Table 2: In Vitro and In Vivo Immunomodulatory Effects of Levamisole
| Alkaline Phosphatase Isoenzyme | Inhibitor | Inhibition Type | Observation | Reference |
| Liver, Bone, Kidney, Spleen | Levamisole | Uncompetitive | Strong inhibition | [17] |
| Intestinal, Placental | Levamisole | Uncompetitive | Weak to no inhibition | [17] |
| Non-intestinal | L-p-bromotetramisole | Not specified | Complete inhibition at 0.1 mM | [18] |
| Various tissues | D-p-bromotetramisole | Not specified | No influence | [18] |
Table 3: Inhibition of Alkaline Phosphatase by Tetramisole Analogs
Signaling Pathways and Visualizations
The immunomodulatory effects of levamisole are mediated through its interaction with key intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Caption: Levamisole's influence on the JAK/STAT signaling pathway.
Caption: Levamisole's inhibitory effect on the TLR signaling pathway.
Caption: Levamisole-induced p53-dependent DNA damage response in T-cells.
Experimental Protocols for Immunomodulatory Assays
This protocol outlines a method for measuring T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution, as described in several immunological studies.[13][14]
Objective: To quantify the proliferation of T-cells in response to stimuli in the presence or absence of levamisole.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
CFSE dye
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))
-
Levamisole
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend the CFSE-labeled cells in complete RPMI medium and plate in a 96-well plate.
-
Add the T-cell stimulus (e.g., anti-CD3/CD28 beads) and different concentrations of levamisole to the appropriate wells. Include unstimulated and vehicle-treated controls.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if desired.
-
Analyze the cells by flow cytometry. The CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferation.
This protocol provides a general outline for measuring cytokine levels in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To quantify the production of specific cytokines by immune cells treated with levamisole.
Materials:
-
Cell culture supernatants from levamisole-treated and control cells
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, recombinant cytokine standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the recombinant cytokine standards and the cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
This protocol describes a colorimetric assay to measure the inhibition of alkaline phosphatase by tetramisole.
Objective: To determine the inhibitory effect of tetramisole on alkaline phosphatase activity.
Materials:
-
Purified alkaline phosphatase
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Alkaline buffer (e.g., diethanolamine buffer, pH 9.8)
-
Tetramisole (and its isomers if desired)
-
96-well plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of tetramisole and serial dilutions.
-
In a 96-well plate, add the alkaline buffer, the tetramisole dilutions, and the alkaline phosphatase enzyme. Include controls without the inhibitor.
-
Pre-incubate the mixture for a short period at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Monitor the formation of the yellow product, p-nitrophenol, by measuring the absorbance at 405 nm at regular time intervals.
-
Calculate the initial reaction rates (V0) for each inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or other kinetic plots to determine the type of inhibition and the inhibition constant (Ki).
Conclusion
The scientific journey of tetramisole is a compelling example of drug discovery and repurposing. From its origins as a highly effective anthelmintic that acts on the neuromuscular system of parasites, it has emerged as a molecule with intricate and significant effects on the mammalian immune system. The levorotatory isomer, levamisole, is the primary driver of both its anthelmintic and immunomodulatory activities.
Our understanding of levamisole's immunomodulatory mechanisms has evolved from initial observations of enhanced immune responses to the detailed elucidation of its interactions with specific signaling pathways, including JAK/STAT, TLR, and p53-dependent pathways. This knowledge has paved the way for its clinical investigation in a variety of diseases.
This technical guide has provided a comprehensive overview of the history, discovery, and scientific applications of tetramisole, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. It is intended to serve as a valuable resource for the scientific community, fostering further research into the therapeutic potential of this remarkable molecule.
References
- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Levamisole and ryanodine receptors (I): A contraction study in Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro compound toxicity protocol for nematodes [protocols.io]
- 5. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Making sure you're not a bot! [find.lib.uoc.gr]
- 12. agilent.com [agilent.com]
- 13. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mucosalimmunology.ch [mucosalimmunology.ch]
- 15. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Canonical and Non-Canonical Aspects of JAK–STAT Signaling: Lessons from Interferons for Cytokine Responses [frontiersin.org]
- 18. TLR Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
The Role of Tetramisole Hydrochloride in Nicotinic Acetylcholine Receptor Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramisole hydrochloride, a synthetic imidazothiazole derivative, and its levorotatory isomer, levamisole, have garnered attention in neuroscience research for their interaction with nicotinic acetylcholine receptors (nAChRs). While initially investigated for various biological activities, their primary role concerning nAChRs is not as direct agonists but as positive allosteric modulators (PAMs), particularly of the α3β4 and α3β2 subtypes. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with nAChRs, focusing on its modulatory effects. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate further research and drug development.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Activation of these receptors by the endogenous neurotransmitter acetylcholine, or by exogenous agonists, leads to a conformational change that opens an intrinsic ion channel, primarily permeable to sodium and calcium ions.[1] This influx of cations results in the depolarization of the postsynaptic membrane, leading to excitatory neurotransmission.
The diverse family of nAChRs is composed of various combinations of α (α2-α10) and β (β2-β4) subunits, which assemble into pentameric structures.[2] This subunit diversity gives rise to a wide array of nAChR subtypes with distinct pharmacological and physiological properties. The most abundant subtypes in the brain include the homomeric α7 and the heteromeric α4β2 receptors.[2]
This compound: A Positive Allosteric Modulator of nAChRs
Contrary to functioning as a direct agonist at the orthosteric binding site (the site where acetylcholine binds), evidence strongly suggests that tetramisole and its more active isomer, levamisole, act as positive allosteric modulators of specific nAChR subtypes. PAMs bind to a site on the receptor that is topographically distinct from the agonist binding site and enhance the receptor's response to an agonist.[3][4] This potentiation can manifest as an increase in the maximal efficacy of the agonist, an increase in its potency, or a slowing of the receptor's desensitization.
Studies have shown that levamisole potentiates the function of human α3β2 and α3β4 nAChRs.[3] This modulatory role is significant in the context of drug discovery, as PAMs offer a more nuanced approach to enhancing receptor function compared to direct agonists, potentially preserving the temporal and spatial dynamics of endogenous neurotransmission.
Quantitative Data on Levamisole's Modulatory Effects
While specific quantitative data for the direct agonist activity of this compound on human nAChRs is scarce, studies on its active isomer, levamisole, provide valuable insights into its modulatory effects. The following table summarizes the available quantitative data for levamisole's positive allosteric modulation of human nAChR subtypes.
| nAChR Subtype | Compound | Parameter | Value | Cell Type/System | Reference |
| α3β2 | Levamisole | EC50 | ~4-fold potentiation at µM concentrations | Xenopus oocytes | [3] |
| α3β4 | Levamisole | EC50 | ~4-fold potentiation at µM concentrations | Xenopus oocytes | [3] |
Note: The EC50 values in this context refer to the concentration of levamisole required to produce a certain fold-potentiation of the response to a primary agonist, not the EC50 for direct activation.
Key Experimental Protocols
The characterization of this compound's effects on nAChRs relies on a combination of electrophysiological, cell imaging, and biochemical assays.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) and Patch Clamp
Objective: To measure the ion currents flowing through nAChRs in response to the application of ligands.
Methodology (TEVC in Xenopus oocytes): [5][6]
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject cRNA encoding the desired human nAChR subunits into the oocytes. Incubate for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (typically -50 to -70 mV).
-
Ligand Application: Apply the primary agonist (e.g., acetylcholine) alone and in combination with various concentrations of this compound.
-
Data Acquisition: Record the resulting ion currents using an amplifier and digitizer. Analyze the data to determine changes in current amplitude, potency (EC50), and efficacy (Imax).
Methodology (Whole-Cell Patch Clamp in Mammalian Cells): [7][8][9][10]
-
Cell Culture: Culture mammalian cells (e.g., HEK293, SH-SY5Y) transiently or stably expressing the nAChR subtype of interest.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
-
Seal Formation: Approach a single cell with the micropipette and form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch within the pipette to gain electrical access to the cell's interior.
-
Ligand Application: Perfuse the cell with an extracellular solution containing the agonist with and without this compound.
-
Data Recording and Analysis: Record the whole-cell currents and analyze them as described for TEVC.
Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) following nAChR activation.
Methodology (Fluo-4 based): [11][12][13][14][15]
-
Cell Preparation: Plate cells expressing the target nAChRs on glass-bottom dishes.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), which can cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
-
Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Baseline Measurement: Acquire baseline fluorescence images before ligand application.
-
Ligand Application: Perfuse the cells with a solution containing the agonist, with or without this compound.
-
Image Acquisition: Capture a time-series of fluorescence images to monitor changes in [Ca2+]i.
-
Data Analysis: Quantify the changes in fluorescence intensity over time in individual cells or regions of interest.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the nAChR.
Methodology (Competition Binding): [16][17][18][19][20]
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the nAChR subtype of interest.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand known to bind to the nAChR (e.g., [3H]epibatidine) and varying concentrations of unlabeled this compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. Determine the IC50 value (the concentration of tetramisole that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
nAChR-Mediated Signaling Pathways
Activation of nAChRs initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+.
Caption: nAChR signaling cascade initiated by agonist binding and potentiated by a PAM.
Experimental Workflow for nAChR Modulator Characterization
The following workflow outlines the key steps in characterizing a compound like this compound for its effects on nAChRs.
References
- 1. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. Patch Clamp Protocol [labome.com]
- 10. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 11. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdspdb.unc.edu [pdspdb.unc.edu]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Understanding the immunomodulatory effects of tetramisole hydrochloride in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramisole hydrochloride, a synthetic imidazothiazole derivative, was initially developed as a broad-spectrum anthelmintic agent.[1][2] However, extensive preclinical research has unveiled its potent immunomodulatory properties, primarily attributed to its levorotatory isomer, levamisole.[1][3] This technical guide provides an in-depth analysis of the preclinical data elucidating the immunomodulatory effects of this compound, with a focus on its impact on cellular and humoral immunity, the underlying signaling pathways, and detailed experimental methodologies. This document is intended to be a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this multifaceted compound.
Core Immunomodulatory Mechanisms
Preclinical studies have consistently demonstrated that this compound, primarily through levamisole, exerts a stimulatory effect on the immune system. Its mechanisms of action are multifaceted, influencing both innate and adaptive immunity. The primary targets appear to be antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages, as well as T lymphocytes. A significant aspect of its immunomodulatory activity is the polarization of the immune response towards a T helper 1 (Th1) phenotype, characterized by the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-12 (IL-12).[4][5]
Impact on Cellular Immunity
Activation of Dendritic Cells (DCs)
Levamisole has been shown to induce the maturation and activation of dendritic cells, which are pivotal in initiating adaptive immune responses.[4][5] Activated DCs exhibit enhanced expression of co-stimulatory molecules and production of key cytokines.
Table 1: Effect of Levamisole on Dendritic Cell Maturation and Cytokine Production
| Parameter | Cell Type | Treatment | Observation | Reference |
| Cell Surface Markers | Human Monocyte-Derived DCs | 1 µM Levamisole | Increased expression of CD80, CD86, CD83, and HLA-DR | [4] |
| Murine Bone Marrow-Derived DCs | 0.25–4 µM Levamisole | Increased expression of MHC class II, CD80, CD86, and CD40 | [5] | |
| Cytokine Production | Human Monocyte-Derived DCs | 1 µM Levamisole | Increased secretion of IL-12p40 and IL-10 | [4] |
| Murine Bone Marrow-Derived DCs | 0.25-4 µM Levamisole | Increased secretion of IL-12p70, TNF-α, IL-6, and IL-1β | [5] |
Modulation of T Lymphocyte Activity
This compound influences T cell proliferation and differentiation, steering the immune response towards a Th1 profile. This is largely a consequence of the cytokine milieu created by activated APCs.
Table 2: Effect of Levamisole on T Lymphocyte Responses
| Parameter | Cell Type | Treatment | Observation | Reference |
| T Cell Proliferation | Human Allogenic Naive T cells | Co-culture with 1 µM Levamisole-treated DCs | Enhanced T cell proliferation | [4] |
| Murine T cells | 0.5% Levamisole (with vaccine) | Most robust T cell proliferation | [6] | |
| Cytokine Secretion | Human Allogenic Naive T cells | Co-culture with 1 µM Levamisole-treated DCs | Higher secretion of IFN-γ | [4] |
| Murine Splenic T cells | Levamisole treatment of mice | Threefold increase in IFN-α/β production by non-parenchymal liver cells | [2] | |
| Brown Norway Rat Splenocytes | Levamisole injection | Upregulation of IFN-γ mRNA and downregulation of IL-4 mRNA | [7] |
Influence on Humoral Immunity
This compound, particularly when used as a vaccine adjuvant, has been shown to enhance humoral immune responses, leading to increased antibody production.
Table 3: Adjuvant Effect of Levamisole on Humoral Immunity
| Animal Model | Vaccine | Levamisole Dose | Observation | Reference |
| Goats | Peste des Petits Ruminants (PPR) Vaccine | 2.5 mg/kg and 5.0 mg/kg b.wt. | Increased antibody titer in a dose-dependent manner | [8] |
| Mice | Killed Foot and Mouth Disease Virus (FMDV) Vaccine | 2% Levamisole | High level of serum IgG induced | [6] |
| Mice | Killed Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) Vaccine | 2% Levamisole | High level of serum IgG induced | [6] |
| Pigs | FMD Vaccine | 100 µ g/dose | Elicited high antibody titers and virus-neutralizing antibody titers | [9][10] |
| Chickens | Eimeria tenella Vaccine | Oral Levamisole | Better response to challenged infection | [11] |
Signaling Pathways
The immunomodulatory effects of levamisole are initiated through the activation of specific signaling cascades. A key pathway involves the Toll-like receptor 2 (TLR-2) on dendritic cells, which subsequently triggers downstream signaling involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
Caption: Levamisole-induced signaling in dendritic cells.
Experimental Protocols
In Vitro Dendritic Cell Activation Assay
Objective: To assess the effect of this compound on the maturation and cytokine production of bone marrow-derived dendritic cells (BMDCs).
Methodology:
-
Isolation of Bone Marrow Cells: Euthanize mice (e.g., C57BL/6) and aseptically harvest femur and tibia. Flush bone marrow with RPMI-1640 medium.
-
Differentiation of BMDCs: Culture bone marrow cells in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 6-8 days.
-
Treatment: Plate immature BMDCs (1x10^6 cells/mL) and treat with varying concentrations of this compound (or levamisole) (e.g., 0.1, 1, 10 µM) or LPS (1 µg/mL) as a positive control for 24-48 hours.
-
Flow Cytometry Analysis: Harvest cells and stain with fluorescently labeled antibodies against CD11c, MHC class II, CD80, CD86, and CD40. Analyze by flow cytometry to assess the expression of maturation markers.
-
Cytokine Measurement (ELISA): Collect culture supernatants and measure the concentrations of IL-12p70, TNF-α, IL-6, and IL-10 using commercially available ELISA kits according to the manufacturer's instructions.
Caption: Workflow for in vitro dendritic cell activation assay.
In Vitro T Cell Proliferation Assay
Objective: To evaluate the effect of this compound on T lymphocyte proliferation.
Methodology:
-
Isolation of T cells: Isolate splenocytes from mice and enrich for T cells using a nylon wool column or magnetic-activated cell sorting (MACS).
-
Staining (Optional): Label T cells with Carboxyfluorescein succinimidyl ester (CFSE) to monitor proliferation by dye dilution.
-
Co-culture with APCs: Plate T cells (2x10^5 cells/well) with irradiated splenocytes (as APCs) in a 96-well plate.
-
Stimulation: Add a T cell mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies) and varying concentrations of this compound.
-
Incubation: Culture for 48-72 hours.
-
Assessment of Proliferation:
-
CFSE Dilution: Analyze CFSE fluorescence by flow cytometry.
-
[3H]-Thymidine Incorporation: Pulse cultures with [3H]-thymidine for the final 18 hours, harvest cells, and measure radioactivity using a scintillation counter.
-
Caption: Workflow for in vitro T cell proliferation assay.
In Vivo Humoral Response Assessment
Objective: To determine the adjuvant effect of this compound on antigen-specific antibody production in vivo.
Methodology:
-
Animal Groups: Divide mice into groups (e.g., n=8-10 per group):
-
Group 1: PBS (Control)
-
Group 2: Antigen only (e.g., Ovalbumin - OVA)
-
Group 3: Antigen + this compound
-
Group 4: this compound only
-
-
Immunization: Immunize mice subcutaneously or intraperitoneally with the respective formulations on day 0 and provide a booster immunization on day 14.
-
Blood Collection: Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., days 14, 21, 28).
-
Serum Separation: Separate serum and store at -20°C.
-
ELISA for Antibody Titers:
-
Coat 96-well plates with the antigen (e.g., OVA).
-
Block non-specific binding sites.
-
Add serially diluted serum samples.
-
Add HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a).
-
Add substrate and measure absorbance.
-
Determine the antibody titer as the highest dilution giving a positive reading.
-
Caption: Workflow for in vivo humoral response assessment.
Conclusion and Future Directions
The preclinical evidence strongly supports the immunomodulatory potential of this compound, primarily through its active isomer, levamisole. Its ability to activate dendritic cells, promote a Th1-biased T cell response, and enhance humoral immunity underscores its potential as a therapeutic agent in conditions requiring immune augmentation, such as infectious diseases and oncology.
Future preclinical research should focus on elucidating the precise molecular interactions with immune receptors beyond TLR-2 and further delineating the downstream signaling cascades. Dose-optimization studies in various disease models are crucial to define therapeutic windows and minimize potential off-target effects. Furthermore, investigating the synergistic effects of this compound with other immunomodulatory agents could open new avenues for combination therapies. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers to advance the study of this promising immunomodulator.
References
- 1. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levamisole regulates the proliferation of murine liver T cells through Kupffer-cell-derived cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential immunomodulatory effect of levamisole in humans and farm animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. The adjuvant effect of levamisole on killed viral vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
In Vitro Anticancer Properties of Tetramisole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramisole hydrochloride, a synthetic imidazothiazole derivative, has long been recognized for its anthelmintic and immunomodulatory properties. Its levorotatory isomer, levamisole, has historically been used as an adjuvant in cancer therapy, particularly for colorectal cancer. This technical guide provides an in-depth investigation into the in vitro anticancer properties of this compound, with a focus on its proposed mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. Due to the limited availability of direct quantitative data for this compound, this guide primarily references studies on its active component, levamisole, to infer its potential anticancer activities.
Introduction: Tetramisole and its Active Isomer, Levamisole
Tetramisole is a racemic mixture of two enantiomers: the dextrorotatory ((+)-) and levorotatory ((-)-) forms. The levorotatory isomer, known as levamisole, is responsible for the majority of the biological and therapeutic effects of the compound, including its immunomodulatory and potential anticancer activities. This compound is the salt form of this racemic mixture. While much of the research has focused on levamisole, the findings are considered highly relevant to understanding the potential of this compound in cancer research. The primary proposed anticancer mechanisms of levamisole are not direct cytotoxicity but rather a combination of immune system stimulation and potential direct effects on cellular pathways.
Data Presentation: In Vitro Efficacy
Quantitative data on the direct cytotoxic effects of this compound and levamisole on cancer cell lines are limited and sometimes contradictory. Some studies suggest that levamisole exhibits weak direct cytotoxicity, while its derivatives show more potent activity.[1] The following tables summarize the available quantitative data for levamisole and its derivatives.
Table 1: Cytotoxicity of Levamisole and its Derivative (4a) in Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (h) | Assay |
| Levamisole | CEM | T-cell leukemia | Less sensitive than 4a | 48 | MTT |
| Levamisole | EAC | Ehrlich Ascites Carcinoma | Insensitive at tested concentrations | 48/72 | Trypan Blue |
| Derivative 4a | CEM | T-cell leukemia | 5 | 48 | Trypan Blue & MTT |
| Derivative 4a | K562 | Chronic Myelogenous Leukemia | 70 | 48 | Trypan Blue & MTT |
| Derivative 4a | Nalm6 | B-cell leukemia | 10 | 48 | Trypan Blue & MTT |
| Derivative 4a | REH | B-cell leukemia | 8 | 48 | Trypan Blue & MTT |
| Derivative 4a | EAC | Ehrlich Ascites Carcinoma | 33 | 48/72 | Trypan Blue |
Data for derivative 4a (2-benzyl-6-(4′-fluorophenyl)-5-thiocyanato-imidazo[2,1-b][1],[2],[3]thiadiazole) is included for comparative purposes as a more potent analog of levamisole.[1]
Table 2: Apoptosis Induction by Levamisole in Endothelial Cells
| Cell Type | Treatment | Fold Increase in Apoptosis vs. Control |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5 mmol/L Levamisole | 6.3 |
| Adult Human Venous Endothelial Cells | Levamisole | 5.25 |
| Human Uterine Microvascular Endothelial Cells | Levamisole | 6.0 |
Note: This data is for endothelial cells, not cancer cells, but suggests a pro-apoptotic potential of levamisole.[4]
Table 3: Effect of Levamisole on Apoptosis-Related Protein Expression in Endothelial Cells
| Protein | Change in Expression |
| Bcl-2 | -34% |
| Bak | +50% |
| p21 | +73% |
This data from endothelial cells indicates a shift towards a pro-apoptotic state with an altered Bax/Bcl-2 family protein balance.[4]
Proposed Mechanisms of Action and Signaling Pathways
The anticancer effects of levamisole, the active component of this compound, are thought to be mediated through several mechanisms, including the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Levamisole and its derivatives have been shown to induce apoptosis in various cell types.[1][4] The proposed mechanism involves the activation of the extrinsic apoptosis pathway. This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.
Key molecular events in levamisole-induced apoptosis may include:
-
Upregulation of pro-apoptotic proteins: Increased expression of proteins like Bax and Bak.[4]
-
Downregulation of anti-apoptotic proteins: Decreased expression of proteins like Bcl-2.[4]
-
Activation of caspases: Sequential activation of initiator caspases (e.g., Caspase-8) and executioner caspases (e.g., Caspase-3).
References
- 1. Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Levamisole induced apoptosis in cultured vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereoisomers of Tetramisole: A Technical Guide to Their Divergent Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramisole, a synthetic imidazothiazole derivative, exists as a racemic mixture of two enantiomers: levamisole (the S-isomer) and dextramisole (the R-isomer). While structurally mirror images, these isomers exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the stereospecific biological activities of tetramisole's isomers, offering a comparative overview of their anthelmintic, immunomodulatory, and neurological effects. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to support further research and drug development efforts in this area.
Introduction
The principle of stereoselectivity is a cornerstone of pharmacology, where the three-dimensional structure of a molecule dictates its interaction with biological targets. Tetramisole serves as a classic example of this principle. Initially used as a racemic mixture for its anthelmintic properties, subsequent research revealed that the therapeutic effects and adverse reactions were not equally distributed between its enantiomers.[1][2] Levamisole is the biologically active isomer responsible for the desired anthelmintic and immunomodulatory effects, while dextramisole contributes more significantly to the racemic mixture's toxicity and has distinct neurological activities.[1][2] Understanding the nuanced differences between the racemic mixture and the individual isomers is critical for optimizing therapeutic applications and mitigating adverse effects.
Comparative Biological Activities: Quantitative Data
The biological activities of racemic tetramisole, levamisole, and dextramisole have been evaluated across various domains. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency and efficacy.
Table 1: Anthelmintic Activity
| Compound | Target Organism | Assay | EC50 / IC50 | Efficacy | Reference(s) |
| Levamisole | Caenorhabditis elegans | Motility Assay | 9 µM | 96% paralysis at high concentrations | [3] |
| Levamisole | Caenorhabditis elegans | Motility Assay | 6.4 ± 0.3 µM | - | [4] |
| Levamisole | Haemonchus contortus | Muscle Contractility | 1-10 µM (stimulates spastic contraction) | - | [5] |
| Dextramisole | Various Nematodes | Anthelmintic Assays | Significantly higher than levamisole | Low to negligible anthelmintic activity | [1][2] |
Table 2: Enzyme Inhibition
| Compound | Enzyme | Inhibition Type | IC50 / Ki | Reference(s) |
| Levamisole | Tissue Non-specific Alkaline Phosphatase (TNAP) | Stereospecific, Uncompetitive | Ki: 2.8 x 10⁻⁶ M | [6][7] |
| Dextramisole | Tissue Non-specific Alkaline Phosphatase (TNAP) | Inactive | > 1 x 10⁻¹ M | [6] |
| Levamisole | Monoamine Oxidase (MAO) | - | More potent inhibitor than dexamisole | [8] |
| Dextramisole | Monoamine Oxidase (MAO) | - | Less potent inhibitor than levamisole | [8] |
Table 3: Neurological Activity - Norepinephrine (NE) Uptake Inhibition
| Compound | Target | IC50 / Ki | Reference(s) |
| Dexamisole | Norepinephrine Transporter (NET) | More potent inhibitor than levamisole | [8] |
| Levamisole | Norepinephrine Transporter (NET) | Less potent inhibitor than dexamisole | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of tetramisole and its isomers.
Anthelmintic Activity: Nematode Motility Assay
Objective: To quantify the paralytic effect of tetramisole isomers on nematodes.
Materials:
-
Caenorhabditis elegans (wild-type, e.g., N2 strain)
-
96-well microtiter plates
-
K saline solution (or M9 buffer)
-
Bovine Serum Albumin (BSA)
-
Levamisole and dextramisole stock solutions
-
Automated worm tracker (e.g., WMicrotracker™) or dissecting microscope
Procedure:
-
Synchronize a population of C. elegans to the L4 larval stage.
-
Wash the worms with K saline solution and suspend them at a concentration of approximately 60 worms per 80 µL.
-
Dispense 80 µL of the worm suspension into each well of a 96-well plate.
-
Measure the basal motility of the worms for 30 minutes using an automated worm tracker or by manual counting under a microscope. This serves as the 100% motility baseline for each well.
-
Prepare serial dilutions of levamisole and dextramisole in K saline.
-
Add 20 µL of the respective drug solutions to the wells to achieve the final desired concentrations. Include a vehicle control (K saline).
-
Immediately begin recording the motility of the worms for a predefined period (e.g., 90 minutes to 6 hours).
-
Data Analysis: Express the motility at each time point as a percentage of the basal motility. Plot the percentage of paralyzed worms against the drug concentration to determine the EC50 value.
Immunomodulatory Activity: T-Cell Proliferation Assay
Objective: To assess the effect of tetramisole isomers on the proliferation of T-lymphocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
-
Levamisole and dextramisole stock solutions
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Label the cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
-
Seed the labeled cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Add anti-CD3 and anti-CD28 antibodies to the wells to stimulate T-cell activation and proliferation.
-
Add serial dilutions of levamisole and dextramisole to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Data Analysis: Proliferation is measured by the decrease in CFSE fluorescence intensity. Quantify the percentage of divided cells and the proliferation index for each condition.
Enzyme Inhibition: Alkaline Phosphatase (AP) Assay
Objective: To determine the inhibitory effect of tetramisole isomers on alkaline phosphatase activity.
Materials:
-
Source of alkaline phosphatase (e.g., purified enzyme, tissue homogenate)
-
p-Nitrophenyl phosphate (pNPP), a chromogenic substrate for AP
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Levamisole and dextramisole stock solutions
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the alkaline phosphatase source.
-
Add serial dilutions of levamisole and dextramisole to the reaction mixture. Include a control without any inhibitor.
-
Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding pNPP.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a defined time.
-
Stop the reaction by adding a strong base (e.g., NaOH). This also enhances the color of the product, p-nitrophenol.
-
Measure the absorbance of the p-nitrophenol at 405 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Neurological Activity: Norepinephrine Uptake Inhibition Assay
Objective: To measure the inhibition of the norepinephrine transporter (NET) by tetramisole isomers.
Materials:
-
Cells expressing the human norepinephrine transporter (hNET), e.g., hNET-HEK293 cells.
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Norepinephrine (radiolabeled norepinephrine)
-
Levamisole and dextramisole stock solutions
-
Desipramine (a known NET inhibitor, for determining non-specific binding)
-
Scintillation counter
Procedure:
-
Culture hNET-expressing cells in 24-well plates to near confluence.
-
On the day of the assay, wash the cells with KRH buffer.
-
Prepare serial dilutions of levamisole and dextramisole in KRH buffer.
-
Add the test compounds to the respective wells. For the determination of non-specific binding, add a high concentration of desipramine to a set of wells. For total binding, add buffer only.
-
Add [³H]-Norepinephrine to all wells to initiate the uptake.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. Plot the percentage of inhibition of specific [³H]-Norepinephrine uptake against the concentration of the test compound to determine the IC50 and subsequently the Ki value.
Signaling Pathways and Experimental Workflows
Immunomodulatory Signaling Pathways of Levamisole
Levamisole's immunomodulatory effects are primarily mediated through the activation of T-cells and antigen-presenting cells. This involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Toll-like receptor (TLR) signaling pathway.
References
- 1. Tetramisole analogues as inhibitors of alkaline phosphatase, an enzyme involved in the resistance of neoplastic cells to 6-thiopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative neuromuscular blocking actions of levamisole and pyrantel-type anthelmintics on rat and gastrointestinal nematode somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of the isomers of tetramisole on adrenergic neurotransmission in cutaneous veins of dog [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Inhibiting Endogenous Alkaline Phosphatase in Western Blotting using Tetramisole Hydrochloride
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Western blotting, endogenous alkaline phosphatase (AP) activity within biological samples can lead to high background and false-positive signals when using AP-conjugated secondary antibodies for detection. Tetramisole hydrochloride is a potent inhibitor of most endogenous alkaline phosphatases, with the notable exception of the intestinal isoenzyme. Its active isomer, levamisole, stereospecifically and uncompetitively inhibits tissue non-specific alkaline phosphatase (TNAP). This protocol provides a detailed methodology for the effective use of this compound to mitigate endogenous AP interference in Western blotting applications, ensuring data accuracy and reliability.
Mechanism of Action
Tetramisole is a racemic mixture of dextro- and levo-isomers. The levorotatory isomer, levamisole, is responsible for the majority of the biological activity, including the inhibition of alkaline phosphatase. Levamisole acts as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex, preventing the formation of the product. This inhibition is reversible and stereospecific. The use of Tris-based buffers is recommended, as phosphate-buffered saline (PBS) can interfere with alkaline phosphatase activity.
Quantitative Data on Alkaline Phosphatase Inhibition
The inhibitory effect of levamisole on alkaline phosphatase activity is dose-dependent. The following table summarizes the percentage of inhibition at different concentrations as reported in scientific literature.
| Inhibitor | Concentration | Percent Inhibition of Alkaline Phosphatase Activity | Reference |
| Levamisole | 1 mM | ~80% | [1] |
| Levamisole | Low Dose (in vivo) | 18.4% | [2] |
| Levamisole | High Dose (in vivo) | 61.3% | [2] |
Experimental Protocols
Materials and Reagents
-
This compound (or Levamisole hydrochloride)
-
Tris-Buffered Saline (TBS): 20 mM Tris, 150 mM NaCl, pH 7.6
-
TBST (TBS with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody
-
Alkaline phosphatase (AP)-conjugated secondary antibody
-
AP substrate (e.g., BCIP/NBT)
-
Deionized water
Preparation of this compound Stock Solution
-
Molarity Calculation : this compound has a molecular weight of 240.75 g/mol . To prepare a 100 mM stock solution, dissolve 24.08 mg of this compound in 1 mL of deionized water.
-
Solubilization : Vortex thoroughly to ensure complete dissolution. The solution should be clear and colorless.
-
Storage : Aliquot the stock solution and store at -20°C for long-term use. Aqueous solutions are stable for approximately one month when stored at 2-8°C. Repeated freeze-thaw cycles should be avoided.
Western Blot Protocol with Endogenous AP Inhibition
This protocol assumes that protein transfer to a membrane (e.g., nitrocellulose or PVDF) has already been performed.
-
Blocking :
-
After protein transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation :
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing :
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation :
-
Dilute the AP-conjugated secondary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing :
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Endogenous AP Inhibition and Signal Detection :
-
Prepare the AP substrate solution according to the manufacturer's instructions.
-
Crucially, add this compound to the AP substrate solution to a final concentration of 1-2 mM. For a final concentration of 1 mM, add 10 µL of the 100 mM stock solution to every 1 mL of substrate solution.
-
Incubate the membrane in the substrate solution containing this compound until the desired band intensity is achieved.
-
Stop the reaction by washing the membrane with deionized water.
-
Visualizations
Experimental Workflow
References
Application of Tetramisole Hydrochloride in Cell Culture to Study Immune Response
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramisole hydrochloride is a synthetic imidazothiazole derivative, widely known for its anthelmintic properties. It exists as a racemic mixture of two stereoisomers: the levorotatory (L-isomer), levamisole, and the dextrorotatory (D-isomer). The immunomodulatory effects of tetramisole are primarily attributed to levamisole.[1][2] In the context of immunology research, this compound and its active isomer, levamisole, serve as valuable tools to investigate the intricate mechanisms of the immune response in vitro. These compounds have been shown to modulate the function of various immune cells, including T lymphocytes, and macrophages, and influence cytokine production.[3][4][5][6]
This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture systems to study its effects on the immune response.
Mechanism of Action in the Immune System
This compound's immunomodulatory effects are multifaceted. The primary mechanisms include:
-
Inhibition of Alkaline Phosphatase (ALP): Levamisole is a well-documented inhibitor of most tissue non-specific alkaline phosphatase isoenzymes.[7] This inhibition can influence signaling pathways that are dependent on the phosphorylation state of key proteins.
-
Modulation of T-cell Activation and Proliferation: Levamisole has been shown to have a dose-dependent effect on T-lymphocyte proliferation. At lower concentrations, it can enhance the proliferative response to antigens and mitogens, while at higher concentrations, it can be inhibitory.[5][6] This is thought to occur through various mechanisms, including the induction of a p53-dependent DNA damage response in T cells at high concentrations.[4][6]
-
Influence on Cytokine Production: Tetramisole and levamisole can alter the balance of cytokine production. Studies have shown that levamisole can shift the immune response towards a Type 1 profile, characterized by increased production of interferon-gamma (IFN-γ).[3][8] It can also influence the production of other key cytokines such as Interleukin-10 (IL-10), IL-12, and Tumor Necrosis Factor-alpha (TNF-α).[3][4]
-
Effects on Macrophages and Monocytes: Levamisole can enhance macrophage phagocytosis and increase the expression of major histocompatibility complex (MHC) class II molecules on monocytes, suggesting a role in enhancing antigen presentation.[5]
Data Presentation: Quantitative Effects of Levamisole on Immune Cells In Vitro
The following tables summarize the quantitative data on the effects of levamisole on lymphocyte proliferation and cytokine production from in vitro studies. Note that most studies utilize levamisole, the active L-isomer of tetramisole.
Table 1: Dose-Dependent Effects of Levamisole on Human T-Cell Proliferation
| Concentration of Levamisole | Effect on T-Cell Proliferation | Cell Type | Stimulation | Reference |
| Lower concentrations | Enhanced proliferative response | Human peripheral blood lymphocytes | Antigen or mitogen | [5] |
| 1 mM | Significantly reduced proliferation | Human peripheral blood T cells (CD4+ and CD8+) | anti-CD3/CD28 beads | [4][9] |
| 8, 40, 200 µg/ml | Suppressed proliferation | Human CD4+ T cells | anti-CD3/28 antibodies | [10] |
Table 2: Effects of Levamisole on Cytokine Production by Human Immune Cells In Vitro
| Concentration of Levamisole | Cytokine | Change in Production | Cell Type | Stimulation | Reference |
| 1 mM | IL-2 | Reduced | Human T cells | anti-CD3/CD28 | [4][6] |
| 1 mM | IFN-γ | Reduced | Human T cells | anti-CD3/CD28 | [4][6] |
| 1 mM | TNF-α | Reduced | Human T cells | anti-CD3/CD28 | [4][6] |
| 1 mM | IL-10 | Reduced | Human T cells | anti-CD3/CD28 | [4][9] |
| 1 mM | IL-4 | Increased | Human T cells | anti-CD3/CD28 | [4][6] |
| 1 mM | IL-13 | Increased | Human T cells | anti-CD3/CD28 | [4][6] |
| 1 µM | IL-12 p40 | Enhanced | Human monocyte-derived dendritic cells | LPS (10 ng/ml) | [3] |
| 1 µM | IL-10 | Enhanced | Human monocyte-derived dendritic cells | LPS (10 ng/ml) | [3] |
| 1 µM (DC pretreatment) | IFN-γ | Higher secretion | Allogenic naïve T cells | Co-culture with levamisole-treated DCs | [3] |
Table 3: Effects of Levamisole on T-Cell Activation Markers In Vitro
| Concentration of Levamisole | Activation Marker | Change in Expression | Cell Type | Stimulation | Reference |
| 1 mM | CD69 | Decreased | Human T cells (CD4+ and CD8+) | anti-CD3/CD28 | [4][9] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on immune cells in culture.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (complete medium)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface undisturbed.
-
Collect the buffy coat layer using a sterile pipette and transfer it to a new 50 mL conical tube.
-
Wash the collected cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells at the desired concentration for subsequent experiments.
Protocol 2: Lymphocyte Proliferation Assay (CFSE-based)
Materials:
-
Isolated PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
This compound stock solution (dissolved in sterile water or DMSO)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete medium.
-
Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells. Include a vehicle control.
-
Add 50 µL of the stimulating agent (e.g., PHA at a final concentration of 5 µg/mL) to the stimulated wells. Add 50 µL of medium to the unstimulated control wells.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Protocol 3: Macrophage Phagocytosis Assay
Materials:
-
Human monocyte cell line (e.g., THP-1) or isolated primary monocytes
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Fluorescently labeled particles (e.g., FITC-labeled E. coli or fluorescent beads)
-
This compound stock solution
-
Complete RPMI-1640 medium
-
24-well tissue culture plates
-
Trypan blue solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Macrophage Differentiation (for THP-1 cells):
-
Seed THP-1 cells at 5 x 10^5 cells/mL in a 24-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48-72 hours. The cells will become adherent.
-
After incubation, wash the cells with warm PBS to remove non-adherent cells and PMA. Add fresh complete medium.
-
-
Treatment with Tetramisole:
-
Prepare different concentrations of this compound in complete medium.
-
Remove the medium from the differentiated macrophages and add the tetramisole-containing medium. Include a vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Phagocytosis:
-
Add the fluorescently labeled particles to each well at a specific particle-to-cell ratio (e.g., 10:1).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Quantification:
-
Wash the cells three times with ice-cold PBS to remove non-ingested particles.
-
To quench the fluorescence of extracellular particles, add 0.4% trypan blue solution for 1-2 minutes and then wash with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry to determine the percentage of phagocytic cells and the phagocytic index (number of particles per cell).
-
Protocol 4: Cytokine Quantification by ELISA
Materials:
-
PBMCs or isolated T cells
-
Complete RPMI-1640 medium
-
Stimulating agent (e.g., PHA or anti-CD3/CD28 beads)
-
This compound stock solution
-
96-well flat-bottom culture plates
-
Commercially available ELISA kits for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-10)
-
Plate reader
Procedure:
-
Seed PBMCs or T cells at 1-2 x 10^6 cells/mL in a 96-well plate.
-
Add various concentrations of this compound and the stimulating agent as described in the lymphocyte proliferation assay protocol.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of the desired cytokines in the supernatants using the ELISA kits according to the manufacturer's instructions.
Mandatory Visualizations
Signaling Pathways
Caption: Putative signaling pathways affected by Tetramisole HCl.
Experimental Workflow
Caption: Experimental workflow for studying immunomodulatory effects.
Logical Relationships
Caption: Logical relationships of Tetramisole HCl's immune effects.
References
- 1. Lab13 [science.umd.edu]
- 2. Immunological effects of levamisole in vitro [pubmed.ncbi.nlm.nih.gov]
- 3. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concentrations of levamisole required for enhanced proliferation of human lymphocytes and phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. documentsdelivered.com [documentsdelivered.com]
Application Note & Protocol: Preparation and Use of Stable Tetramisole Hydrochloride Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tetramisole hydrochloride is a synthetic imidazothiazole derivative widely utilized in biomedical research. It is a racemic mixture of dextro- and levo-isomers[1]. The levo-isomer, levamisole, is responsible for most of its biological activity. Tetramisole is primarily known for two distinct functions: as a potent inhibitor of most alkaline phosphatase (AP) isoenzymes (liver, bone, kidney, spleen) and as an anthelmintic agent used in veterinary medicine[2][3][4]. In research, it is frequently used to reduce background AP activity in assays like Western blots and in situ hybridization[5]. Its anthelmintic action is achieved by acting as a nicotinic acetylcholine receptor agonist, causing paralysis in nematodes[3][6][7].
Given its sensitivity to pH and temperature, preparing a stable and reliable stock solution is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and application of this compound solutions.
Chemical and Physical Properties
Proper handling and storage begin with understanding the compound's properties. The key characteristics of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₂N₂S·HCl | [2] |
| Molecular Weight | 240.75 g/mol | [2][3] |
| CAS Number | 5086-74-8 | [2][3] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 266-267 °C | [2] |
| Solubility (Water) | 41-200 mg/mL. Highly soluble. | [2][8] |
| Solubility (Other) | Soluble in Methanol; Slightly soluble in Ethanol; Insoluble in Acetone. | [2] |
| Powder Stability | Stable for up to 8 years when stored at room temperature. | |
| Solution pH | 4.0 - 5.5 | [3] |
Mechanism of Action
This compound has a dual mechanism of action depending on the biological context. It acts as a specific enzyme inhibitor and a receptor agonist.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | 5086-74-8 [chemicalbook.com]
- 3. toku-e.com [toku-e.com]
- 4. This compound Production and Manufacturing Process Overview [weimiaobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. advacarepharma.com [advacarepharma.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Tetramisole Hydrochloride for Effective Enzyme Inhibition in Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tetramisole hydrochloride as an enzyme inhibitor, with a primary focus on its application in alkaline phosphatase (AP) assays. Detailed protocols for enzyme inhibition and the determination of inhibitory constants are included, alongside a summary of effective concentrations and a discussion of its impact on relevant signaling pathways.
Introduction
This compound is a racemic mixture of the (+) (dextramisole) and (-) (levamisole) isomers. It is a well-established and potent inhibitor of most mammalian alkaline phosphatases, including isoenzymes found in the liver, bone, kidney, and placenta.[1][2] The inhibitory activity is primarily attributed to the levamisole isomer. Notably, intestinal alkaline phosphatase exhibits significantly lower sensitivity to tetramisole inhibition.[1][2] This differential inhibition makes tetramisole a valuable tool for distinguishing between alkaline phosphatase isoenzymes in research and diagnostic applications.
Quantitative Data on this compound Inhibition
The effective concentration of this compound for alkaline phosphatase inhibition can vary depending on the isoenzyme and the specific experimental conditions. The following table summarizes key quantitative data for the inhibition of various alkaline phosphatase isoenzymes.
| Enzyme | Inhibitor | Inhibitor Concentration/Value | Notes |
| Tissue-Nonspecific Alkaline Phosphatase (TNAP) - General | This compound | 0.4 - 2 mM | Effective range for inhibition of various mammalian alkaline phosphatases (liver, kidney, placenta, bone, tumor). |
| Bovine Milk Fat Globule Membrane Alkaline Phosphatase | Levamisole | IC50: 49 ± 23 µM | The inhibition was found to be uncompetitive with a Ki of 45 ± 6 µM.[3] |
| Human Liver Alkaline Phosphatase | Bromo-levamisole | Ki: 2.8 x 10⁻⁶ M (at pH 10.5) | Bromo-levamisole is a derivative of levamisole.[4] |
| Human Placental Alkaline Phosphatase (PLAP) | Levamisole | IC50 in the mM range | Generally less sensitive to inhibition by levamisole compared to TNAP.[5] |
| Intestinal Alkaline Phosphatase (IAP) | This compound | Higher concentrations required for inhibition compared to other isoenzymes. | Intestinal AP is known to be only slightly inhibited by tetramisole.[1][2] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity under the specified assay conditions. Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
Signaling Pathway: Purinergic Signaling and TNAP Inhibition
Tissue-nonspecific alkaline phosphatase (TNAP) plays a critical role in regulating purinergic signaling by catalyzing the dephosphorylation of extracellular adenosine triphosphate (ATP) to adenosine. Adenosine then acts on various adenosine receptors to modulate a wide range of physiological processes, including neurotransmission and inflammation. This compound, by inhibiting TNAP, can disrupt this pathway, leading to an accumulation of extracellular ATP and a reduction in adenosine-mediated signaling.
Figure 1. Inhibition of TNAP by Tetramisole HCl in the Purinergic Signaling Pathway.
Experimental Protocols
Protocol 1: General Alkaline Phosphatase Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on alkaline phosphatase activity using the colorimetric substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Alkaline phosphatase (e.g., bovine intestinal or other tissue-specific isoenzyme)
-
This compound
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in distilled water or an appropriate buffer.
-
Prepare serial dilutions of the this compound stock solution to create a range of inhibitor concentrations to be tested.
-
In a 96-well microplate, add the following to each well:
-
Control wells: Assay buffer and enzyme solution (no inhibitor).
-
Inhibitor wells: Assay buffer, enzyme solution, and the desired concentration of this compound solution.
-
Blank wells: Assay buffer and substrate solution (no enzyme).
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at the reaction temperature for a specific time (e.g., 15-30 minutes), allowing for the development of the yellow p-nitrophenol product.
-
Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH, which enhances the color of the p-nitrophenol and stops the enzyme activity.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance of inhibitor well - Absorbance of blank well) / (Absorbance of control well - Absorbance of blank well)] * 100
Figure 2. Experimental Workflow for an Alkaline Phosphatase Inhibition Assay.
Protocol 2: Determination of IC50 Value
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Procedure:
-
Follow the General Alkaline Phosphatase Inhibition Assay protocol (Protocol 1) using a range of at least 6-8 different concentrations of this compound, spanning from a concentration expected to give minimal inhibition to one that gives maximal inhibition.
-
Generate a dose-response curve by plotting the percentage of inhibition on the y-axis against the logarithm of the this compound concentration on the x-axis.
-
Determine the IC50 value from the dose-response curve. The IC50 is the concentration of this compound that corresponds to 50% inhibition on the y-axis. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Figure 3. Logical Flow for IC50 Determination.
Conclusion
This compound is a valuable and specific inhibitor for tissue-nonspecific alkaline phosphatase and its various isoenzymes, excluding the intestinal form. The provided quantitative data and detailed protocols will aid researchers in effectively utilizing this compound in their enzyme inhibition assays. Understanding its mechanism of action within key signaling pathways, such as purinergic signaling, further enhances its utility as a tool for investigating cellular and physiological processes. Proper experimental design, including the determination of IC50 values, is crucial for obtaining accurate and reproducible results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound factory-Chemwill [chemwillchina.com]
- 3. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry: Blocking Endogenous Alkaline Phosphatase with Tetramisole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In immunohistochemistry (IHC), the detection of target antigens often relies on enzyme-conjugated secondary antibodies that catalyze a chromogenic reaction, resulting in a colored precipitate at the antigen site. Alkaline phosphatase (AP) is a commonly used enzyme label due to its high turnover rate and the availability of various substrates producing distinct colors. However, endogenous AP activity within tissues can lead to high background staining, obscuring the specific signal and potentially leading to misinterpretation of results. Therefore, effective blocking of this endogenous enzyme activity is a critical step in achieving a high signal-to-noise ratio.
Tetramisole hydrochloride is a potent, reversible, and non-competitive inhibitor of most alkaline phosphatase isoenzymes, making it a valuable tool in IHC applications. It is a racemic mixture of dextro- and levo-isomers, with the levorotatory isomer, levamisole, being responsible for the majority of the biological activity.[1] Notably, tetramisole and its active isomer levamisole are effective inhibitors of non-intestinal forms of alkaline phosphatase.[2] This specificity allows for the use of calf intestinal alkaline phosphatase as the enzyme conjugate for detection, as it is not significantly inhibited by tetramisole at concentrations that block endogenous tissue AP.
These application notes provide a comprehensive guide to the use of this compound in IHC protocols, including detailed methodologies, quantitative data on its inhibitory properties, and visual representations of the experimental workflow and underlying biochemical principles.
Data Presentation: Inhibitory Properties of Tetramisole and its Analogs
While a direct comparative study of various alkaline phosphatase inhibitors under identical immunohistochemical conditions is not extensively documented in the literature, the following table summarizes the available quantitative data on the inhibitory concentrations of tetramisole, its active isomer levamisole, and a related analog. This information is derived from various biochemical and histochemical assays.
| Inhibitor | Target Enzyme/System | Effective Concentration / IC50 | Notes |
| Tetramisole | Alkaline Phosphatase (Sarcoma 180/TG) | IC50: 0.045 mM | Demonstrates potent inhibition of tumor-associated alkaline phosphatase.[1] |
| Levamisole (l-tetramisole) | Non-intestinal Alkaline Phosphatase | 1 mM | Commonly used concentration in IHC to inhibit endogenous tissue AP without affecting calf intestinal AP conjugates.[2] |
| l-p-bromotetramisole | Non-specific Alkaline Phosphatase | Complete inhibition at 0.1 mM | A potent analog of levamisole, effective at a lower concentration in rat tissues (excluding intestine).[3] |
| d-tetramisole | Alkaline Phosphatase (tibial homogenates) | >10% inhibition at 100 mM | The dextrorotatory isomer shows significantly lower inhibitory activity, highlighting the stereospecificity of the inhibition.[4] |
Note: IC50 values and effective concentrations can vary depending on the tissue type, fixation method, substrate concentration, and pH of the reaction. The provided data serves as a guideline for protocol optimization.
Experimental Protocols
I. Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Distilled or deionized water
-
Appropriate laboratory glassware and weighing equipment
Procedure:
-
To prepare a 100 mM stock solution, dissolve 24.08 mg of this compound (MW: 240.8 g/mol ) in 1 mL of distilled water.
-
Mix thoroughly until the powder is completely dissolved.
-
Store the stock solution at 2-8°C. The solution is stable for several weeks.
II. Immunohistochemistry Protocol with Endogenous Alkaline Phosphatase Blocking
This protocol outlines a standard IHC workflow for paraffin-embedded tissue sections using an alkaline phosphatase-based detection system with this compound for endogenous enzyme blocking.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Blocking buffer (e.g., 5% normal goat serum in TBS)
-
Primary antibody
-
Alkaline phosphatase-conjugated secondary antibody
-
Alkaline phosphatase substrate solution (e.g., BCIP/NBT, Fast Red)
-
This compound stock solution (100 mM)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene for 2 x 5 minutes. b. Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute). c. Rinse in distilled water.
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) as required for the specific primary antibody. For HIER, incubate slides in pre-heated antigen retrieval buffer (e.g., 10 mM citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes. b. Allow slides to cool to room temperature. c. Rinse sections with wash buffer (2 x 5 minutes).
-
Blocking Non-Specific Binding: a. Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber. This step is crucial to prevent non-specific binding of the primary and secondary antibodies.
-
Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in the blocking buffer. b. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse sections with wash buffer (3 x 5 minutes). b. Dilute the AP-conjugated secondary antibody in the blocking buffer. c. Incubate the sections with the secondary antibody for 1-2 hours at room temperature in a humidified chamber.
-
Substrate Preparation and Endogenous AP Blocking: a. During the final washes after the secondary antibody incubation, prepare the AP substrate solution according to the manufacturer's instructions. b. Crucially, add this compound to the substrate solution to a final concentration of 1 mM. To achieve this, add 10 µL of the 100 mM stock solution to every 1 mL of the final substrate solution. c. Mix the substrate solution gently.
-
Signal Development: a. Rinse sections with wash buffer (3 x 5 minutes). b. Apply the substrate solution containing this compound to the tissue sections. c. Incubate for 5-30 minutes at room temperature, or until the desired color intensity is reached. Monitor the color development under a microscope.
-
Counterstaining: a. Stop the reaction by rinsing the slides in distilled water. b. Counterstain with hematoxylin for 30-60 seconds. c. "Blue" the sections in running tap water.
-
Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol and clear in xylene. b. Coverslip the slides using a permanent mounting medium.
Visualizations
General Immunohistochemistry Workflow
Caption: A flowchart illustrating the key steps in a typical immunohistochemistry (IHC) protocol.
Mechanism of Endogenous Alkaline Phosphatase Inhibition
Caption: Diagram illustrating the inhibition of endogenous alkaline phosphatase by tetramisole.
References
- 1. Synthesis and biological evaluation of tetramisole analogues as inhibitors of alkaline phosphatase of the 6-thiopurine-resistant tumor sarcoma 180/TG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetramisole Hydrochloride in Flow Cytometry for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tetramisole hydrochloride, the racemic mixture of which the levorotatory isomer is levamisole, is a versatile compound with a rich history as an anthelmintic agent. In the realm of immunology, it is recognized for its immunomodulatory properties, capable of both stimulating and suppressing immune responses.[1][2] Its primary mechanisms of action include agonism of nicotinic acetylcholine receptors and, notably for many immunological assays, the inhibition of alkaline phosphatase (AP) isozymes (non-intestinal).[1][3]
In the context of flow cytometry, this compound serves two principal roles:
-
As an Immunomodulatory Agent: Researchers utilize tetramisole to investigate its direct effects on immune cell functions such as activation and proliferation.[4][5] Flow cytometry is a powerful tool to dissect these effects at a single-cell level, identifying specific impacts on various immune cell subsets (e.g., CD4+ and CD8+ T cells).[5] Studies have shown that levamisole can suppress T-cell proliferation and activation, making it a compound of interest in conditions characterized by overactive immune responses, such as autoimmune diseases.[1][4]
-
As a Reagent to Inhibit Endogenous Alkaline Phosphatase Activity: In various flow cytometry and other immunoassays that use alkaline phosphatase-conjugated secondary antibodies for signal amplification, endogenous AP activity in cells can lead to high background and false-positive results. Tetramisole is a potent inhibitor of most endogenous AP isozymes (excluding the intestinal form) and is therefore commonly included in assay buffers to block this non-specific signal.[3]
This document provides detailed protocols for the application of this compound in immunological research using flow cytometry, with a focus on its use as an immunomodulatory agent in T-cell proliferation assays.
Data Presentation
Table 1: Effect of Levamisole on Activated T-Cell Proliferation
| Cell Type | Levamisole Concentration (µg/mL) | Proliferation (% of Control) | Reference |
| Human CD4+CD25- T Cells | 8 | Reduced | [1] |
| Human CD4+CD25- T Cells | 40 | Significantly Reduced | [1] |
| Human CD4+CD25- T Cells | 200 | Significantly Reduced | [1] |
| Human Peripheral Blood T Cells | 1 mM (approx. 240 µg/mL) | Significantly Reduced | [5] |
Table 2: Effect of Levamisole on T-Cell Activation Markers
| Cell Type | Levamisole Concentration | Activation Marker | Effect | Reference |
| Human CD4+ and CD8+ T Cells | 1 mM (approx. 240 µg/mL) | CD69 | Decreased Expression | [5] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay Using a Cell Proliferation Dye
This protocol is adapted from studies investigating the immunosuppressive effects of levamisole on human T cells.[1][5]
Objective: To assess the effect of this compound on the proliferation of primary human T cells stimulated in vitro.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
This compound (or Levamisole).
-
Cell proliferation dye (e.g., CellTrace™ Violet or CFSE).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin).
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies).
-
Recombinant human IL-2 (rhIL-2).
-
Phosphate-buffered saline (PBS).
-
FACS tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation and Staining:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS.
-
Resuspend the cells at a concentration of 1x10^6 cells/mL in pre-warmed PBS.
-
Add the cell proliferation dye (e.g., CellTrace™ Violet at a final concentration of 5 µM) and incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of complete RPMI-1640 medium and incubate for 5 minutes.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the stained cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well round-bottom plate at a density of 2x10^5 cells/well.
-
Prepare stock solutions of this compound in sterile PBS or culture medium and add to the wells to achieve final concentrations (e.g., 0, 8, 40, and 200 µg/mL).[1]
-
Add T-cell activation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio or soluble antibodies at 1 µg/mL) and rhIL-2 (e.g., 100 ng/mL) to the appropriate wells.[1]
-
Include an unstimulated control (cells with dye but no activation reagents or tetramisole) and a stimulated control (cells with dye and activation reagents but no tetramisole).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
-
Flow Cytometry Analysis:
-
After incubation, harvest the cells and transfer them to FACS tubes.
-
Wash the cells with PBS.
-
(Optional) Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) to analyze proliferation in specific T-cell subsets.
-
Resuspend the cells in FACS buffer (PBS with 1-2% FBS).
-
Acquire the samples on a flow cytometer. The proliferation dye will be diluted with each cell division, resulting in a stepwise reduction in fluorescence intensity.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
If surface markers were used, gate on the specific T-cell subsets (e.g., CD4+ or CD8+).
-
Analyze the histogram of the proliferation dye to determine the percentage of divided cells and the proliferation index using appropriate software (e.g., FlowJo, FCS Express).
-
Visualizations
Caption: Workflow for assessing T-cell proliferation with tetramisole.
Caption: Inhibition of JAK/STAT and TLR pathways by tetramisole.
Caption: Tetramisole's inhibition of endogenous alkaline phosphatase.
References
- 1. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory effects of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tetramisole Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed application note and protocol for the quantitative analysis of Tetramisole Hydrochloride in pharmaceutical formulations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Introduction
This compound is a synthetic imidazothiazole derivative used as an anthelmintic agent in veterinary medicine to treat nematode infections.[1][2] It is also known to act as an inhibitor of alkaline phosphatases.[3] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical preparations. This application note describes a simple, selective, and validated stability-indicating HPLC method for the determination of this compound, capable of separating the active pharmaceutical ingredient (API) from its degradation products.[1] The method is validated according to the International Conference on Harmonization (ICH) guidelines.[1][4]
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.
| Parameter | Recommended Conditions |
| HPLC System | Isocratic HPLC system with UV detector |
| Column | SUPELCO C18 (250 mm x 4.6 mm, 5 µm particle size)[1][5] |
| Mobile Phase | Acetonitrile : Methanol : Water (50:33:17, v/v/v)[1][5] |
| Flow Rate | 1.0 mL/min[1][5] |
| Detection Wavelength | 212 nm[1][5] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient[1] |
| Run Time | Approximately 10 minutes |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Logical workflow for the HPLC analysis of this compound.
Detailed Protocols
Preparation of Mobile Phase
-
Carefully measure 500 mL of acetonitrile, 330 mL of methanol, and 170 mL of HPLC grade water.
-
Mix the solvents in a suitable container.
-
Degas the mobile phase for at least 15 minutes using a laboratory sonicator or vacuum filtration through a 0.45 µm filter before use to prevent pump cavitation and baseline noise.[6]
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]
-
Working Standard Solutions (1-6 µg/mL): Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1 to 6 µg/mL.[1] These solutions are used to construct the calibration curve.
Preparation of Sample Solutions (from Pharmaceutical Formulation)
-
Accurately weigh a quantity of the powdered pharmaceutical formulation equivalent to 10 mg of this compound.[1]
-
Transfer the weighed powder to a 100 mL volumetric flask.
-
Add approximately 75 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.[1][6]
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1][6]
-
Further dilutions may be necessary to bring the concentration within the linear range of the method.
HPLC System Setup and Analysis
-
Set up the HPLC system according to the chromatographic conditions specified in Section 2.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Perform a system suitability test by injecting the standard solution multiple times (typically five or six injections).
-
Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and integrate the peak areas.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1] A summary of the validation parameters is provided below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Concentration Range) | 1 - 6 µg/mL[1] | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9997[1] | - |
| Accuracy (% Recovery) | 100.20%[1] | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | < 2% | RSD ≤ 2% |
| - Intermediate Precision (Inter-day) | < 2% | RSD ≤ 2% |
| Specificity | The method is able to resolve this compound from its degradation products.[1] | No interference from placebo or degradation products at the retention time of the analyte. |
| Robustness | The method is unaffected by small, deliberate variations in flow rate (±0.1 mL/min), mobile phase composition, and detection wavelength (±1 nm).[1] | System suitability parameters should remain within acceptable limits. |
| System Suitability | ||
| - Tailing Factor (T) | < 2 | T ≤ 2 |
| - Theoretical Plates (N) | > 2000 | N > 2000 |
| - Capacity Factor (k') | 4.71[1] | 1 < k' < 10 is acceptable[1] |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on this compound. The drug was subjected to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at ambient temperature for 24 hours.[1]
-
Basic Hydrolysis: 0.1 N NaOH at ambient temperature for 4 hours.[1]
-
Neutral Hydrolysis: Water at 90°C for 6 hours.[1]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 6 hours.[1]
The method was able to successfully separate the intact drug from the degradation products formed under these stress conditions, confirming its stability-indicating capability.[1]
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, precise, and specific for the determination of this compound in pharmaceutical dosage forms. The method's stability-indicating nature makes it suitable for routine quality control analysis and for monitoring the stability of this compound in formulations.
This document is for informational purposes only and should be adapted and validated by the user for their specific analytical needs.
References
Troubleshooting & Optimization
Troubleshooting solubility issues with tetramisole hydrochloride in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of tetramisole hydrochloride in aqueous buffers for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: this compound is generally considered to be easily soluble in water.[1] Published solubility values vary, with concentrations reported at 50 mg/mL, and up to 100 mg/mL or even 200 mg/mL, sometimes requiring sonication to achieve the higher concentrations.[2][3][4][5][6]
Q2: I'm having trouble dissolving this compound in my buffer. What could be the issue?
A2: Several factors can affect solubility. The most common issue is the pH of the buffer. This compound is stable in acidic solutions but undergoes hydrolysis in alkaline conditions, which can lead to precipitation.[1][2] Ensure your buffer pH is neutral or slightly acidic. If the pH is alkaline, the compound may degrade.
Q3: How does pH influence the solubility and stability of this compound?
A3: The pH of the solvent is a critical factor. Acidic aqueous solutions of this compound are stable.[1][2] However, as the pH becomes alkaline, the rate of hydrolysis increases, leading to the degradation of the compound.[1][2] This degradation can result in decreased solubility and the formation of a precipitate. The pKa of tetramisole is 8.0.[2]
Q4: Can I heat the solution to help dissolve the compound?
A4: Yes, gently warming the solution can help increase solubility.[5][6] However, be aware that the rate of hydrolysis increases with both pH and temperature.[1][2] Therefore, for alkaline solutions, prolonged heating is not recommended. For neutral or acidic solutions, gentle warming to 37°C combined with sonication is an effective method.[5]
Q5: Is sonication recommended for dissolving this compound?
A5: Yes, sonication is frequently recommended to aid the dissolution of this compound in aqueous buffers and other solvents like DMSO and ethanol.[3][5][6] It can help break up powder aggregates and increase the rate of solvation, especially when preparing higher concentration stock solutions.
Q6: My this compound solution has turned cloudy after storage. Why did this happen?
A6: Cloudiness or precipitation upon storage can be due to a few reasons. If the solution has an alkaline pH, the compound may have hydrolyzed over time.[1][2] Another possibility is that the solution was prepared at a concentration above its saturation point for the storage temperature. Solutions are reported to be stable at 2-8°C for approximately one month.[2]
Q7: What is the recommended procedure for preparing a stock solution?
A7: For a stable, aqueous stock solution, it is best to dissolve the this compound powder in pure water or a slightly acidic buffer. Start by adding the solvent to the powder, then vortex or sonicate until the solid is completely dissolved.[3][5] For long-term storage, it is recommended to keep the solution at -20°C for up to one month or -80°C for up to six months.[5]
Q8: What solvents other than water can be used to dissolve this compound?
A8: Besides water, this compound is easily soluble in methanol and slightly soluble in ethanol.[1] It can also be dissolved in DMSO.[3][5] However, for most biological experiments involving aqueous buffers, preparing a concentrated stock in water is the most common practice.
Quantitative Solubility Data
The solubility of this compound can vary based on the solvent and the dissolution method used. The following table summarizes reported solubility values.
| Solvent | Reported Solubility | Conditions / Notes | Source(s) |
| Water | 50 mg/mL | A clear, colorless solution is obtained. | [2] |
| Water | 100 mg/mL (415.37 mM) | Requires sonication. | [5][6] |
| Water | 200 g/L (200 mg/mL) | At 20°C. | [1] |
| Methanol | Easily Soluble | - | [1] |
| Ethanol | 12.5 mg/mL (51.92 mM) | Requires sonication. | |
| Ethanol | Slightly Soluble | - | [1] |
| DMSO | 10 mg/mL (41.54 mM) | Requires sonication. | [5][6] |
| DMSO | 15.5 mg/mL (64.38 mM) | Requires sonication and warming. | |
| Acetone | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (50 mg/mL)
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile conical tube or vial
-
Vortex mixer and/or sonicator
Methodology:
-
Weigh the desired amount of this compound powder using an analytical balance. For a 1 mL stock solution at 50 mg/mL, weigh out 50 mg.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of sterile water. For a 50 mg/mL solution, add 1 mL of water.
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[3][5]
-
Once dissolved, the solution can be filter-sterilized using a 0.22 µm filter if required for the downstream application.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Aqueous solutions are stable for about one month when stored at 2-8°C.[2]
Protocol 2: Testing Solubility in Different pH Buffers
Materials:
-
This compound powder
-
A series of buffers with varying pH values (e.g., pH 4.0, 7.0, 9.0)
-
Small glass vials or test tubes
-
Magnetic stirrer and stir bars (optional)
-
pH meter
Methodology:
-
Prepare a set of buffers at the desired pH values (e.g., citrate buffer for pH 4.0, phosphate buffer for pH 7.0, and borate buffer for pH 9.0). Verify the final pH of each buffer with a calibrated pH meter.
-
Add a pre-weighed amount of this compound to a known volume of each buffer to achieve the target concentration.
-
Stir the solutions at a constant temperature (e.g., room temperature) for a set period (e.g., 2 hours) to allow them to reach equilibrium.
-
Visually inspect each solution for undissolved particles or precipitation.
-
To quantify the soluble portion, centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and measure its concentration using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Compare the measured concentrations across the different pH buffers to determine the effect of pH on solubility.
Visual Guides
Caption: Troubleshooting workflow for tetramisole HCl solubility issues.
Caption: Relationship between pH, stability, and solubility of tetramisole HCl.
References
How to prevent degradation of tetramisole hydrochloride in solution during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of tetramisole hydrochloride in solution during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily affected by pH, temperature, light, and oxidizing agents.[1][2][3][4] Alkaline conditions, in particular, lead to hydrolysis, and the rate of this degradation increases with both pH and temperature.[1][5] The molecule is also susceptible to degradation under oxidative and photolytic stress.[2][6]
Q2: What is the recommended pH for storing this compound solutions?
A2: Acidic solutions of this compound are more stable than alkaline or neutral solutions.[1][5] While a specific optimal pH range is not consistently cited across all literature, avoiding alkaline conditions is crucial to prevent hydrolysis.[1] Most drugs generally exhibit maximum stability in the pH range of 4-8.[7]
Q3: How should I store my this compound stock solutions and for how long?
A3: For short-term storage, aqueous solutions are stable for approximately one month when stored at 2-8°C.[1] For longer-term storage, it is recommended to store stock solutions frozen. At -20°C, solutions can be stored for up to 6 months, and at -80°C, they can be stored for up to one year.[8][9] It is always best to prepare fresh solutions for critical experiments.[8]
Q4: Is this compound sensitive to light?
A4: Yes, exposure to sunlight can cause degradation.[2][6] It is recommended to store solutions in a dark place or use amber-colored vials to protect them from light.[5][10]
Q5: Are there any known incompatibilities with other reagents?
A5: Yes, this compound is incompatible with strong oxidizing agents and strong alkalis.[9][11] Contact with these substances should be avoided to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency in my this compound solution. | Hydrolysis due to alkaline pH. | Ensure the solution is buffered at a slightly acidic pH. Avoid using alkaline buffers. |
| Elevated storage temperature. | Store solutions at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term).[1][8] | |
| Exposure to light. | Store the solution in a light-protected container (e.g., amber vial) and in a dark place.[5] | |
| Oxidation. | Prepare solutions with deoxygenated solvents and consider purging the headspace of the storage container with an inert gas like nitrogen or argon. Avoid sources of oxidative stress. | |
| Unexpected peaks in my HPLC analysis. | Formation of degradation products. | This indicates that the solution has degraded. Review the storage conditions (pH, temperature, light exposure) and preparation methods to identify the cause of degradation. |
| Contamination. | Ensure proper handling and use of sterile, clean labware to prevent microbial or chemical contamination. | |
| Precipitation in my stored solution. | Change in temperature or pH. | Allow the solution to come to room temperature before use. Ensure the pH of the solution has not shifted. |
| Exceeded solubility limit. | This compound is soluble in water at 50 mg/mL.[1] If you are working with higher concentrations, precipitation may occur. |
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Stock Solution
This protocol describes the preparation of a stable aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile, light-protected storage tubes (e.g., amber microcentrifuge tubes)
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment (if necessary)
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile, deionized water to the desired final concentration (e.g., 50 mg/mL).[1]
-
Gently mix until the powder is completely dissolved. A clear, colorless solution should be obtained.[1]
-
Measure the pH of the solution. If the pH is neutral or alkaline, adjust to a slightly acidic pH (e.g., pH 5-6) using 0.1 M HCl. Add the acid dropwise while monitoring the pH.
-
Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
Aliquot the solution into sterile, light-protected storage tubes.
-
For short-term storage (up to one month), store the aliquots at 2-8°C.[1]
-
For long-term storage, store the aliquots at -20°C (up to 6 months) or -80°C (up to 1 year).[8]
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol provides a high-performance liquid chromatography (HPLC) method to assess the stability of this compound and detect the presence of degradation products.[2]
Instrumentation:
-
HPLC system with a UV detector
-
SUPELCO C18 column (250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : Methanol : Water (50:33:17, v/v/v)
-
Flow Rate: 1 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 212 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare the mobile phase by mixing the solvents in the specified ratio. Degas the mobile phase before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare your sample solution by diluting it to an appropriate concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the retention time of the this compound peak and the appearance of any new peaks, which may indicate degradation products.
Degradation Summary
Forced degradation studies have shown that this compound degrades under various stress conditions. The following table summarizes the percentage of degradation observed under specific conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | Ambient | 22.63%[2][6] |
| Basic Hydrolysis | 0.1 N NaOH | 4 hours | Ambient | 20.35%[2][6] |
| Neutral Hydrolysis | Deionized Water | 6 hours | 90°C | No degradation observed[2] |
| Oxidative | Hydrogen Peroxide | - | - | 18.58%[2][6] |
| Photolytic | Sunlight | 48 hours | - | 12.25%[2][6] |
| Thermal (Solid) | Heat | 24 hours | 100°C | No degradation observed[2] |
Visual Guides
Caption: Key factors leading to the degradation of this compound in solution.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. This compound | 5086-74-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting stability of drugs | PPTX [slideshare.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. This compound or Tetramisole Hcl 99% Powder API, Raw Material CAS 5086-74-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
Addressing unexpected side effects of tetramisole hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during animal studies with tetramisole hydrochloride.
Troubleshooting Guides
Issue 1: Unexpected Neurobehavioral Changes in Rodents
Symptoms: Animals exhibit nervousness, crouching, piloerection, tremors, stereotyped behaviors (e.g., excessive grooming, sniffing, head bobbing), or seizures.[1][2]
Possible Causes:
-
Dosage: The administered dose may be approaching a neurotoxic level.
-
Route of Administration: Intraperitoneal and subcutaneous routes may lead to more rapid and pronounced central nervous system (CNS) effects compared to oral administration.[1][2]
-
Cholinergic System Overstimulation: Tetramisole is a cholinergic agonist and can lead to a cholinergic crisis, characterized by excessive stimulation of nicotinic and muscarinic receptors.[3][4][5]
Troubleshooting Steps:
-
Verify Dosage and Administration Route: Double-check all calculations and procedures to ensure the correct dose was administered via the intended route.
-
Dose De-escalation: If neurotoxic signs are observed, consider reducing the dose in subsequent experiments.
-
Monitor Cholinesterase Activity: If feasible, measure acetylcholinesterase (AChE) levels in plasma or brain tissue to assess the degree of cholinergic stimulation.
-
Seizure Management: If seizures occur, have a pre-approved plan for intervention, which may include the administration of anticonvulsants like diazepam, as outlined in your institutional animal care and use committee (IACUC) protocol.[6]
-
Refine Experimental Endpoints: For seizure liability studies, consider using the onset of a single seizure as a sufficient endpoint to minimize animal suffering.[7]
Quantitative Data Summary: Neurobehavioral Effects in Mice
| Administration Route | LD50 (mg/kg) | Observed Neurobehavioral Effects | Dose (mg/kg) | Reference |
| Oral | 110 | Nervousness, crouching, piloerection, tremor | Near LD50 | [1][2] |
| Subcutaneous | 57 | Increased stereotyped behavior (grooming, sniffing, biting, licking, head bobbing) | 1 | [1][2] |
| Crouching, nervousness | 0.5 and 1 | [1][2] | ||
| Intraperitoneal | 34 | Nervousness, crouching, piloerection, tremor | Near LD50 | [1][2] |
Issue 2: Cardiovascular Abnormalities in Rodents
Symptoms: Changes in heart rate, blood pressure, or ECG parameters (e.g., arrhythmias).
Possible Causes:
-
Direct Cardiac Ion Channel Effects: Tetramisole has been shown to act as an agonist of the inwardly rectifying potassium channel (IK1), which can alter cardiac electrophysiology.
-
Cholinergic Effects: Systemic cholinergic stimulation can lead to bradycardia and hypotension.[3][5]
Troubleshooting Steps:
-
Cardiovascular Monitoring: Implement continuous ECG and blood pressure monitoring during and after drug administration.
-
Dose-Response Assessment: Evaluate a range of doses to identify a therapeutic window with minimal cardiovascular effects.
-
Isolated Heart Preparation: For mechanistic studies, consider using a Langendorff isolated heart preparation to study the direct effects of tetramisole on the heart without confounding systemic influences.[8][9][10][11][12]
-
Pharmacological Antagonism: In cases of severe cholinergic-mediated cardiovascular effects, the use of a muscarinic antagonist like atropine may be considered, as dictated by the experimental design and IACUC protocol.[4][5]
Quantitative Data Summary: Cardiovascular Effects in Rats
| Parameter | Effect | Concentration/Dose | Reference |
| IK1 Current | Enhanced in a concentration-dependent manner | 1-100 µmol/L | |
| Resting Potential | Hyperpolarized | 30 µmol/L | |
| Action Potential Duration (APD90) | Shortened | 30 µmol/L | |
| Ischemic Arrhythmias | Reduced episodes and duration | 0.54 mg/kg |
Frequently Asked Questions (FAQs)
Q1: What are the most common initial signs of tetramisole toxicity in rodents?
A1: The earliest signs are often neurobehavioral, including nervousness, crouching, and piloerection.[1][2] At higher doses, tremors and stereotyped behaviors may become apparent.[1][2]
Q2: How can I minimize the risk of unexpected mortality in my animal studies?
A2: Careful dose selection based on LD50 data is crucial. Start with lower doses and escalate cautiously. Implement a robust monitoring plan to detect early signs of toxicity. Ensure proper staff training in animal welfare assessment and have clear criteria for humane endpoints.[13][14][15][16] A pilot study with a small number of animals can help identify potential issues before commencing a large-scale experiment.[13]
Q3: Are there alternative methods to the classical LD50 test to reduce animal use?
A3: Yes, the Up-and-Down Procedure (UDP) is a validated alternative that significantly reduces the number of animals required to estimate the LD50.[17][18][19][20][21] This method involves dosing animals one at a time and adjusting the subsequent dose based on the outcome (survival or death) of the previous animal.[17][20]
Q4: What is the underlying mechanism of tetramisole-induced neurotoxicity?
A4: Tetramisole-induced neurotoxicity is primarily attributed to its action as a cholinergic agonist, leading to the overstimulation of nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems.[3][4][5] This can result in a state of cholinergic crisis, characterized by a range of neurological symptoms.[3][4][5][22]
Q5: Can tetramisole's effects on the cardiovascular system be beneficial?
A5: Interestingly, yes. While cholinergic overstimulation can have adverse cardiovascular effects, some research suggests that tetramisole's agonistic effect on the IK1 potassium channel may have cardioprotective effects against ischemic arrhythmias. The overall cardiovascular effect is likely dose-dependent and requires careful investigation.
Experimental Protocols
Determination of Median Lethal Dose (LD50) using the Up-and-Down Procedure (UDP)
Objective: To estimate the LD50 of this compound with a reduced number of animals.
Materials:
-
This compound solution of known concentration
-
Appropriate vehicle (e.g., sterile saline)
-
Syringes and needles for the chosen route of administration
-
Rodents (typically rats or mice of a single sex)
-
Animal scale
-
Observation cages
Procedure:
-
Initial Dose Selection: Based on available literature or preliminary range-finding studies, estimate an initial LD50. The first animal receives a dose one step below this estimate.
-
Dosing: Administer the selected dose to a single animal.
-
Observation: Observe the animal closely for signs of toxicity and mortality for a defined period (typically 24-48 hours).[17] All surviving animals should be monitored for a total of 7 days for delayed mortality.[17]
-
Dose Adjustment:
-
Sequential Dosing: Continue this sequential dosing until a stopping criterion is met, which is typically after a certain number of dose reversals (e.g., 5 reversals).[20]
-
LD50 Calculation: The LD50 is calculated using statistical methods appropriate for the UDP, such as the maximum likelihood method. Computer programs are available for this calculation.[17][18]
Neurobehavioral Assessment: Open-Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open-field arena (a square or circular enclosure with high walls)
-
Video recording system and tracking software
-
70% ethanol for cleaning
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[23][24]
-
Arena Preparation: Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.[2]
-
Test Initiation: Gently place the animal in the center of the open-field arena and start the video recording.[2][23]
-
Observation Period: Allow the animal to explore the arena freely for a predetermined duration (typically 5-10 minutes).[2][24]
-
Data Analysis: Use the tracking software to analyze various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Frequency of rearing and grooming behaviors
-
Neurobehavioral Assessment: Negative Geotaxis Test
Objective: To assess motor coordination and vestibular function.
Materials:
Procedure:
-
Habituation: Place the animal on the inclined surface for a brief period (e.g., 5 minutes) to habituate.[1]
-
Test Initiation: Place the animal head-downward on the inclined plane and start the timer.[1][25][26]
-
Observation: Record the time it takes for the animal to turn 180 degrees and orient itself to face upwards. A cut-off time (e.g., 60 seconds) is typically used.[28]
-
Scoring: The time to turn is the primary measure. Failure to turn within the cut-off time can also be recorded.
Cardiovascular Assessment: Langendorff Isolated Perfused Heart Preparation
Objective: To study the direct effects of this compound on cardiac function independent of systemic factors.
Materials:
-
Langendorff apparatus (including a perfusion reservoir, cannula, and temperature control)
-
Krebs-Henseleit buffer (or other suitable perfusion fluid)
-
Surgical instruments for heart excision
-
Transducers for measuring pressure and heart rate
-
Data acquisition system
Procedure:
-
Animal Anesthesia and Heparinization: Anesthetize the animal (typically a rat or mouse) and administer heparin to prevent blood clotting.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold perfusion buffer.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus.
-
Retrograde Perfusion: Initiate retrograde perfusion with oxygenated and warmed (37°C) buffer. This will cause the aortic valve to close and the perfusate to enter the coronary arteries.[8][12]
-
Stabilization: Allow the heart to stabilize for a period (e.g., 15-20 minutes).
-
Drug Administration: Introduce this compound into the perfusion buffer at the desired concentrations.
-
Data Recording: Continuously record parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
Signaling Pathways and Experimental Workflows
Caption: Tetramisole-induced neurotoxicity signaling pathway.
References
- 1. 4.5. Negative Geotaxis Test [bio-protocol.org]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cholinergic crisis - Wikipedia [en.wikipedia.org]
- 5. wikem.org [wikem.org]
- 6. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 7. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 8. transonic.com [transonic.com]
- 9. 2.4. Langendorff Isolated Rat Heart Perfusion [bio-protocol.org]
- 10. ijbcp.com [ijbcp.com]
- 11. scispace.com [scispace.com]
- 12. SutherlandandHearse [southalabama.edu]
- 13. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 14. Reporting Unexpected or Unusual Morbidity and Mortality | Office of the Vice President for Research [ovpr.uchc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Avoiding mortality in animal research and testing [norecopa.no]
- 17. An up-and-down procedure for acute toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. uoanbar.edu.iq [uoanbar.edu.iq]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cholinergic Crisis | PPTX [slideshare.net]
- 23. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Open field test [protocols.io]
- 25. maze.conductscience.com [maze.conductscience.com]
- 26. Quantification of Behavioral Deficits in Developing Mice With Dystonic Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. frontierspartnerships.org [frontierspartnerships.org]
Technical Support Center: Optimizing Alkaline Phosphatase Inhibition with Tetramisole Hydrochloride
Welcome to the technical support center for improving the efficiency of alkaline phosphatase (AP) inhibition with tetramisole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you might encounter when using this compound to inhibit alkaline phosphatase activity.
1. Why am I seeing incomplete or no inhibition of alkaline phosphatase activity?
There are several potential reasons for incomplete inhibition. Please consider the following factors:
-
Incorrect Concentration: The effective concentration of this compound can vary depending on the specific alkaline phosphatase isoenzyme and experimental conditions. A typical effective range is 0.4–2 mM. However, for some applications, higher concentrations may be necessary.
-
Resistant AP Isoenzyme: Not all alkaline phosphatase isoenzymes are equally inhibited by tetramisole. Intestinal alkaline phosphatase, in particular, shows significant resistance to inhibition by tetramisole and its active isomer, levamisole.[1][2] If your sample contains high levels of intestinal AP, you may observe poor inhibition.
-
pH of the Reaction Buffer: Tetramisole's inhibitory activity is pH-dependent. The pKa of tetramisole is 8.0. Optimal inhibition is generally observed at alkaline pH, which is also the optimal pH for AP activity. Ensure your buffer pH is appropriate for your assay.
-
Degradation of Tetramisole Solution: this compound solutions can lose activity over time, especially under alkaline conditions and at higher temperatures. It is recommended to use freshly prepared solutions. Aqueous solutions are stable at 2-8°C for approximately one month.
2. My results are inconsistent between experiments. What could be the cause?
Inconsistent results can be frustrating. Here are some common causes of variability:
-
Source of Alkaline Phosphatase: The tissue or cell source of the alkaline phosphatase can significantly impact inhibition. Different tissues express different isoenzymes with varying sensitivities to tetramisole.[1][2][3] For example, liver, bone, and kidney AP are strongly inhibited, while intestinal and placental AP are more resistant.[3]
-
Purity of this compound: Tetramisole is a racemic mixture of the (+) isomer (dexamisole) and the (-) isomer (levamisole). The levamisole isomer is responsible for most of the biological inhibitory activity against alkaline phosphatase.[4] Variations in the ratio of these isomers between batches of this compound could lead to inconsistent results.
-
Storage and Handling of Tetramisole: As a powder, this compound is stable at room temperature for years. However, solutions are less stable. Ensure proper storage of your stock solutions (2-8°C) and avoid repeated freeze-thaw cycles.
3. I am observing high background signal in my assay (e.g., IHC, ELISA). Could tetramisole be the issue?
High background can be caused by several factors, including endogenous alkaline phosphatase activity in your sample.
-
Endogenous AP Activity: Many tissues and cells contain endogenous alkaline phosphatases that can react with the substrate in your assay, leading to a high background signal.[5] Tetramisole is used to block this endogenous activity. If you are still seeing high background, you may need to optimize the tetramisole concentration or incubation time.
-
Incomplete Inhibition of Endogenous AP: As mentioned previously, some AP isoenzymes are resistant to tetramisole. If your tissue has high levels of an insensitive isoenzyme, you may need to consider alternative blocking methods or inhibitors.[2] For immunohistochemistry, pre-incubation with 1mM levamisole is a common step to block endogenous AP.[5]
4. Are there any known off-target effects of tetramisole that could be affecting my results?
Yes, it's important to be aware of potential off-target effects, especially in complex biological systems.
-
Neuronal Activity: Tetramisole and levamisole have been shown to suppress neuronal activity independently of their action on tissue non-specific alkaline phosphatase (TNAP).[6] This effect is thought to be due to the blockage of voltage-dependent sodium channels.[6][7] If you are working with excitable cells, these effects should be considered when interpreting your data.
-
Immunomodulatory Effects: Tetramisole and its active isomer levamisole are known to have immunomodulatory properties.[8][9] These effects could influence experimental outcomes in studies involving immune cells or inflammatory responses.
Quantitative Data Summary
For your convenience, here are some key quantitative parameters for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 240.8 g/mol | |
| pKa | 8.0 | |
| Solubility in Water | 50 mg/mL | |
| Effective Concentration Range for AP Inhibition | 0.4 - 2 mM | |
| Stability of Aqueous Solution (2-8°C) | Approximately 1 month | |
| Shelf-life of Powder (Room Temperature) | 8 years |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in alkaline phosphatase inhibition assays.
Materials:
-
This compound powder (CAS #: 5086-74-8)
-
Deionized or distilled water
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated balance.
-
Dissolve the powder in deionized or distilled water to a final concentration of 50 mg/mL.
-
Vortex the solution until the powder is completely dissolved, resulting in a clear, colorless solution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at 2-8°C for up to one month. For longer-term storage, consult the manufacturer's recommendations.
Protocol 2: Inhibition of Endogenous Alkaline Phosphatase in Immunohistochemistry (IHC)
Objective: To block endogenous alkaline phosphatase activity in tissue sections prior to the application of an AP-conjugated secondary antibody.
Materials:
-
Prepared tissue sections on slides
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
This compound or Levamisole
-
Primary antibody
-
AP-conjugated secondary antibody
-
AP substrate-chromogen solution
Procedure:
-
Deparaffinize and rehydrate the tissue sections as per your standard IHC protocol.
-
Perform antigen retrieval if required by the primary antibody.
-
Wash the slides with PBS or TBS.
-
Incubate the sections with the primary antibody at the optimized concentration and incubation time.
-
Wash the slides thoroughly with PBS or TBS.
-
Inhibition Step: Prepare a fresh solution of 1 mM levamisole in your assay buffer.[5] Add this solution to the AP substrate-chromogen solution just before use. Alternatively, you can pre-incubate the tissue sections with the levamisole solution before adding the secondary antibody.
-
Incubate the sections with the AP-conjugated secondary antibody diluted in a buffer containing 1 mM levamisole.
-
Wash the slides with PBS or TBS.
-
Develop the signal using an appropriate AP substrate-chromogen solution (containing levamisole).
-
Counterstain, dehydrate, and mount the slides.
Visualizations
References
- 1. Isozyme profile and tissue-origin of alkaline phosphatases in mouse serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qedbio.com [qedbio.com]
- 6. Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
Minimizing off-target effects of tetramisole hydrochloride in cellular experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of tetramisole hydrochloride in cellular experiments, with a specific focus on minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is widely used as an inhibitor of alkaline phosphatase (AP). It is a racemic mixture of levamisole (the levo (-) isomer) and dexamisole (the dextro (+) isomer). The levamisole isomer is responsible for the majority of the biological activity, including the inhibition of most mammalian alkaline phosphatases. Tetramisole is particularly effective against non-intestinal forms of AP, such as those found in the liver, kidney, bone, and placenta.[1][2]
Q2: What are the known off-target effects of this compound?
A2: Besides its intended activity as an alkaline phosphatase inhibitor, tetramisole has been documented to exert several off-target effects, which can confound experimental results. These include:
-
Suppression of neuronal activity: Tetramisole can reduce neuronal response amplitude and decrease axonal conduction velocity, an effect suggested to be mediated through the blockade of voltage-dependent sodium channels. This action is independent of its effect on alkaline phosphatase.[3]
-
Agonism of inward rectifier potassium (IK1) channels: In cardiomyocytes, tetramisole has been shown to enhance the IK1 current, leading to hyperpolarization of the resting potential and shortening of the action potential duration.[4][5]
-
Effects on nicotinic acetylcholine receptors (nAChRs): Tetramisole can act on nAChRs, which are ligand-gated ion channels involved in various physiological processes, including neurotransmission.[3][6]
Q3: At what concentrations are the off-target effects of tetramisole typically observed?
A3: The concentrations at which off-target effects are observed can sometimes overlap with the concentrations used for alkaline phosphatase inhibition. For instance, effects on IK1 channels in rat cardiomyocytes were seen in the range of 1–100 μmol/L.[4][5] It is crucial to perform dose-response experiments to determine the optimal concentration for AP inhibition with minimal off-target effects in your specific cell type.
Q4: Are there any alternatives to tetramisole for inhibiting alkaline phosphatase?
A4: Yes, several other compounds can be used to inhibit alkaline phosphatase, each with its own set of properties. Some common alternatives include:
-
L-p-Bromotetramisole: A potent inhibitor of non-specific alkaline phosphatase, with complete inhibition often achieved at a concentration of 0.1 mM in various tissues, excluding the intestine.[7]
-
Levamisole: As the active isomer of tetramisole, it can be used to achieve AP inhibition, often at a lower concentration than the racemic mixture.[1][8]
-
Sodium Orthovanadate: A potent inhibitor that acts by mimicking phosphate groups and competing for the enzyme's active site.[8]
-
L-Homoarginine: An inhibitor that can modulate alkaline phosphatase activity.[8]
-
Phosphatase Inhibitor Cocktails: These are commercially available mixtures designed to inhibit a broad spectrum of phosphatases, including alkaline phosphatase.[8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected changes in cell membrane potential or neuronal firing. | Tetramisole may be acting on ion channels, such as voltage-gated sodium channels or inward rectifier potassium channels.[3][4] | Use the lowest effective concentration of tetramisole for AP inhibition. Consider using an alternative AP inhibitor with a different mechanism of action, such as sodium orthovanadate.[8] Include a control with d-tetramisole, the inactive isomer, to assess off-target effects.[9] |
| Alterations in cell signaling pathways unrelated to alkaline phosphatase. | Tetramisole might be interacting with nicotinic acetylcholine receptors or other unforeseen cellular targets.[3] | Perform control experiments using cells that do not express the suspected off-target receptor. If possible, use a specific antagonist for the suspected off-target receptor in conjunction with tetramisole to see if the off-target effect is reversed. |
| Inconsistent or variable results between experiments. | The stability of this compound in solution can be pH and temperature-dependent. Hydrolysis occurs under alkaline conditions and the rate increases with pH and temperature. | Prepare fresh solutions of this compound for each experiment. Ensure the pH of your experimental buffer is not alkaline. Store stock solutions at 2-8°C for no longer than one month. |
| Cell viability or proliferation is affected. | High concentrations of tetramisole can be cytotoxic.[10] Off-target effects on essential cellular processes could also contribute to toxicity. | Determine the optimal, non-toxic concentration of tetramisole for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). |
Quantitative Data Summary
Table 1: Recommended Concentrations for Alkaline Phosphatase Inhibition
| Inhibitor | Effective Concentration Range | Notes |
| This compound | 0.4 - 2 mM | Higher concentrations may be needed for intestinal AP. |
| L-p-Bromotetramisole | 0.1 mM | Effective for non-intestinal AP.[7] |
| Levamisole | 5 x 10-2 M (virtually abolished AP activity) | The biologically active levo-isomer of tetramisole.[9] |
Table 2: Observed Concentrations for Off-Target Effects of Tetramisole
| Off-Target Effect | Cell Type/System | Effective Concentration Range | Reference |
| Enhanced IK1 current | Isolated rat cardiomyocytes | 1 - 100 µmol/L | [4][5] |
| Suppression of neuronal activity | Mouse somatosensory cortex slices | Dose-dependent | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range could be from 0.1 mM to 5 mM.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of tetramisole. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Alkaline Phosphatase Activity Assay: Lyse the cells and measure the alkaline phosphatase activity using a commercially available kit or a standard p-nitrophenyl phosphate (pNPP) assay.
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT, WST-1, or trypan blue exclusion) to assess the cytotoxicity of the different tetramisole concentrations.
-
Data Analysis: Plot the percentage of AP inhibition and cell viability against the tetramisole concentration. The optimal concentration will be the one that provides significant AP inhibition with minimal impact on cell viability.
Protocol 2: Control Experiment Using d-Tetramisole
-
Experimental Setup: Design your experiment to include three groups:
-
Vehicle control
-
This compound (at the optimal concentration determined in Protocol 1)
-
d-Tetramisole (at the same concentration as this compound)
-
-
Procedure: Perform your cellular experiment and measure the desired outcome (e.g., gene expression, protein phosphorylation, cell migration).
-
Data Analysis: Compare the results from the tetramisole-treated group to both the vehicle control and the d-tetramisole-treated group. If the observed effect is due to AP inhibition, it should be present in the tetramisole group but absent or significantly reduced in the d-tetramisole group. An effect observed in both the tetramisole and d-tetramisole groups is likely an off-target effect.
Visualizations
Caption: On-target and off-target effects of tetramisole.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. powder, ≥99% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetramisole is a new IK1 channel agonist and exerts IK1‐dependent cardioprotective effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetramisole is a new IK1 channel agonist and exerts IK1 -dependent cardioprotective effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] In vivo investigations of clastogenic effect of levamisole hydrochloride on bone marrow cells of BALB/c mice | Semantic Scholar [semanticscholar.org]
How to ensure complete removal of tetramisole hydrochloride after treatment in cell culture
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies to ensure the complete removal of tetramisole hydrochloride from cell cultures after treatment.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its removal from cell culture?
A1: Understanding the physicochemical properties of this compound is crucial for effective removal. It is a white to almost white crystalline powder that is highly soluble in water and methanol.[1] Acidic solutions of this compound are stable; however, it undergoes hydrolysis under alkaline conditions, a process that is accelerated by increases in pH and temperature.[1]
Q2: Why is it important to ensure the complete removal of this compound?
A2: Tetramisole is a potent inhibitor of alkaline phosphatases (APs), excluding the intestinal form.[1] Residual tetramisole can interfere with subsequent experiments that involve AP activity or assays that use AP as a reporter enzyme (e.g., ELISA). Furthermore, as the active isomer levamisole has immunomodulatory effects, residual amounts could lead to unintended biological consequences in your cell culture system.[2]
Q3: What is the recommended general procedure for removing this compound from adherent cell cultures?
A3: A series of washing steps is the standard method for removing drugs from cell cultures. A typical washout procedure involves aspirating the drug-containing medium, followed by multiple rinses with a fresh, pre-warmed, drug-free medium or a balanced salt solution like PBS. The effectiveness of this process depends on the number of washes and the volume of washing solution used.
Q4: How can I validate the complete removal of this compound?
A4: Validation of removal is critical. This can be achieved through both indirect and direct methods. An indirect method involves a functional assay, such as measuring alkaline phosphatase activity in the washed cells, to ensure it has returned to baseline levels. A direct and more sensitive method involves analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to measure the concentration of residual tetramisole in the cell culture supernatant or cell lysate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Alkaline phosphatase activity remains inhibited after washout. | Incomplete removal of this compound. | Increase the number of washes (e.g., from 3 to 5). Increase the volume of the washing solution for each step. Increase the incubation time between washes to allow for diffusion of the compound out of the cells. |
| The compound may have been internalized by the cells. | Consider a longer post-washout incubation period in a fresh medium before running subsequent experiments to allow for cellular clearance. | |
| Inconsistent results in downstream assays after treatment. | Variable residual amounts of tetramisole between different wells or plates. | Standardize the washout protocol meticulously. Ensure complete aspiration of the washing solution at each step without disturbing the cell monolayer. Use a multichannel pipette for simultaneous and consistent washing of multiple wells. |
| Cell stress or detachment during the washing procedure. | Vigorous pipetting or use of a cold washing solution. | Use pre-warmed (37°C) washing solutions. Add and aspirate liquids gently against the side of the culture vessel to avoid dislodging the cells. |
| The washing solution is not osmotically balanced. | Use a balanced salt solution (e.g., PBS with calcium and magnesium) or a complete culture medium for washing. |
Experimental Protocols
Protocol 1: Standard Washout Procedure for this compound from Adherent Cells
Objective: To effectively remove this compound from adherent cell cultures.
Materials:
-
Pre-warmed (37°C) sterile Phosphate-Buffered Saline (PBS) or drug-free cell culture medium.
-
Sterile pipette tips and aspirator.
Procedure:
-
Aspirate the this compound-containing medium from the cell culture vessel.
-
Gently add a volume of pre-warmed PBS or drug-free medium equal to the original culture volume to the side of the vessel.
-
Gently rock the vessel to wash the cell monolayer.
-
Aspirate the wash solution completely.
-
Repeat steps 2-4 for a total of 3-5 washes.
-
After the final wash, add fresh, pre-warmed, drug-free culture medium.
-
Incubate the cells for a desired period before proceeding with downstream applications to allow for recovery and equilibration.
Protocol 2: Validation of this compound Removal using an Alkaline Phosphatase Activity Assay
Objective: To indirectly quantify the removal of this compound by measuring the recovery of cellular alkaline phosphatase activity.
Materials:
-
p-Nitrophenyl Phosphate (pNPP) substrate solution.
-
Lysis buffer (e.g., 0.1% Triton X-100 in 0.1 M Tris-HCl, pH 9.5).
-
Stop solution (e.g., 3 M NaOH).
-
Microplate reader.
Procedure:
-
Culture cells in a multi-well plate and treat with this compound (e.g., 1 mM) for the desired duration. Include untreated control wells.
-
Perform the washout procedure (Protocol 1) on the treated wells.
-
Lyse the cells in all wells (including controls) by adding lysis buffer and incubating for 10 minutes at room temperature.
-
Add the pNPP substrate solution to each well and incubate at 37°C until a yellow color develops in the control wells.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Compare the AP activity of the washed cells to the untreated and treated (no washout) controls. Successful removal should result in AP activity comparable to the untreated control.
Data Presentation:
| Treatment Group | Mean Absorbance at 405 nm (± SD) | Calculated AP Activity (% of Control) |
| Untreated Control | 1.2 ± 0.1 | 100% |
| Tetramisole-Treated (No Washout) | 0.1 ± 0.02 | 8.3% |
| Tetramisole-Treated (3 Washes) | 1.1 ± 0.15 | 91.7% |
| Tetramisole-Treated (5 Washes) | 1.18 ± 0.12 | 98.3% |
Visualizations
Caption: Workflow for this compound Removal and Validation.
Disclaimer: The protocols and information provided are for guidance purposes. Researchers should optimize these procedures for their specific cell types and experimental conditions.
References
Best practices for handling and disposal of tetramisole hydrochloride in the lab
This guide provides best practices for the safe handling and disposal of tetramisole hydrochloride in a laboratory environment. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a white to pale cream crystalline powder used as an anthelmintic and as an inhibitor of most alkaline phosphatases (e.g., liver, bone, kidney, spleen), with the exception of the intestinal isoenzyme.[1][2] It is considered a hazardous substance. The primary hazards include:
-
Toxicity: It is harmful if swallowed and toxic in contact with skin.[3][4] Accidental ingestion of less than 40 grams may cause serious health damage or be fatal.[3]
-
Respiratory Tract Irritation: Inhalation of dust can irritate the mucous membranes and upper respiratory tract.[5]
Q2: What are the proper storage conditions for this compound?
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6] Keep it away from incompatible materials, particularly strong oxidizing agents.[5][7] The powder form is stable at room temperature and has a long shelf-life.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound?
When handling this compound, especially in its powder form, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[5]
-
Hand Protection: Appropriate chemical-resistant gloves.[5]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[5]
-
Respiratory Protection: Use only in a chemical fume hood to avoid dust inhalation.[5] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator is required.[3][7]
Q4: Is it acceptable to dispose of small amounts of this compound down the drain?
No. The U.S. Environmental Protection Agency (EPA) has enacted a ban on sewering hazardous waste pharmaceuticals.[8][9] This material and its container must be disposed of as hazardous waste.[3] Do not allow it to enter drains or sewer systems.[6]
Troubleshooting Guide
Problem: I accidentally spilled a small amount of this compound powder on the lab bench.
Solution:
-
Restrict Access: Cordon off the area to prevent others from entering.
-
Wear PPE: Ensure you are wearing appropriate PPE, including gloves, safety goggles, a lab coat, and a respirator if ventilation is poor.[3]
-
Clean-up: Use a dry clean-up method.[3] Do not use water to dampen the spill unless necessary to prevent dusting, as this can create a solution that is harder to contain.[3]
-
Collect Waste: Carefully sweep or vacuum up the powder.[3] If using a vacuum, it must be fitted with a HEPA filter.[3]
-
Package for Disposal: Place the collected powder and any contaminated cleaning materials (e.g., paper towels) into a suitable, labeled container for hazardous waste disposal.[3][6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[5]
Problem: I experienced skin or eye contact with the chemical.
Solution:
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]
Problem: My aqueous solution of this compound appears cloudy or has precipitated.
Solution: this compound is highly soluble in water at room temperature (200 g/L).[2][10] Cloudiness or precipitation could indicate several issues:
-
Concentration: The concentration may have exceeded its solubility limit at the current temperature. Try gently warming the solution.
-
pH Change: The compound is stable in acidic solutions but undergoes hydrolysis in alkaline conditions.[1][2] If the pH of your solution has become alkaline, the compound may be degrading. Prepare fresh solutions and ensure the pH is maintained on the acidic side if prolonged storage is needed.
-
Contamination: The solution may be contaminated. It is best to discard the solution as hazardous waste and prepare a fresh one.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Appearance | White to pale cream crystalline powder | [3][11] |
| Molecular Formula | C₁₁H₁₂N₂S·HCl | [1] |
| Molecular Weight | 240.75 g/mol | [2] |
| Melting Point | 260-267 °C | [2][4] |
| Solubility in Water | 200 g/L (at 20°C) / 50 mg/mL | [1][10] |
| pKa | 8.0 | [1] |
| Oral LD₅₀ (Rat) | 180 - 480 mg/kg | [3] |
| Oral LD₅₀ (Mouse) | 210 - 223 mg/kg | [3] |
| Intravenous LD₅₀ (Rat) | 24 - 26 mg/kg | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
-
Pre-computation: Calculate the required mass of this compound. For 10 mL of a 100 mM solution: 0.1 mol/L * 0.01 L * 240.75 g/mol = 0.24075 g.
-
Safety Precautions: Perform all weighing and handling of the powder within a certified chemical fume hood. Wear appropriate PPE (lab coat, gloves, safety goggles).
-
Weighing: Weigh out 240.8 mg of this compound powder onto weighing paper or into a weigh boat.
-
Dissolution: Transfer the powder to a 15 mL conical tube. Add approximately 8 mL of sterile, deionized water. Vortex until the powder is completely dissolved. This compound should dissolve readily to form a clear, colorless solution.[1]
-
Final Volume: Adjust the final volume to 10 mL with deionized water.
-
Storage: Store the stock solution at 2-8°C. Aqueous solutions are stable for approximately one month at this temperature.[1] Label the tube clearly with the chemical name, concentration, and date of preparation.
Protocol 2: General Procedure for Chemical Waste Disposal
-
Identification: Identify the waste as this compound (solid powder, contaminated materials, or aqueous solution).
-
Segregation: Do not mix this compound waste with other chemical waste streams unless permitted by your institution's hazardous waste program. It is incompatible with strong oxidizing agents.[7]
-
Containment:
-
Solids: Collect solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealable hazardous waste container.
-
Liquids: Collect aqueous waste in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling: Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations (e.g., accumulation start date, hazard characteristics).
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by Environmental Health & Safety (EHS) personnel.
-
Disposal: The waste must be disposed of through a licensed chemical destruction plant or by controlled incineration.[6] Consult your EHS department for specific procedures.
Visualizations
Caption: Workflow for safe handling of this compound from receipt to disposal.
Caption: Decision-making process for the disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 5086-74-8 [chemicalbook.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tnjchem.com [tnjchem.com]
- 8. Veterinary Compliance Assistance [vetca.org]
- 9. ashp.org [ashp.org]
- 10. Page loading... [guidechem.com]
- 11. chemchemrc.com [chemchemrc.com]
Validation & Comparative
Comparative analysis of tetramisole hydrochloride and levamisole as alkaline phosphatase inhibitors
A Comparative Guide to Tetramisole Hydrochloride and Levamisole as Alkaline Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of this compound and its levorotatory isomer, levamisole, as inhibitors of alkaline phosphatase (AP). We will delve into their structural differences, mechanisms of action, isozyme specificity, and provide supporting experimental data to guide researchers in selecting the appropriate inhibitor for their specific applications.
Structural and Chemical Differences
Tetramisole is a synthetic compound that exists as a racemic mixture of two stereoisomers: the levorotatory (l-isomer) and dextrorotatory (d-isomer). The biological activity of tetramisole as an alkaline phosphatase inhibitor is almost exclusively attributed to its l-isomer, levamisole . The d-isomer, dexamisole, is considered largely inactive against AP.[1]
Therefore, when using this compound, it is crucial to recognize that approximately 50% of the compound is the active inhibitor, levamisole. For applications requiring high precision and potency, pure levamisole is the superior choice.
Mechanism of Inhibition
Levamisole acts as a potent, stereospecific, and typically uncompetitive inhibitor of most alkaline phosphatase isozymes.[2] Uncompetitive inhibition means that levamisole does not bind to the free enzyme. Instead, it binds to the enzyme-substrate (E-S) complex, forming a non-productive enzyme-substrate-inhibitor (E-S-I) complex. This mode of action effectively locks the substrate in the active site and prevents the formation of the product.
Comparative Performance Data
Inhibitory Potency and Kinetics
Direct comparative IC50 values are not always published because the activity of tetramisole is dependent on its levamisole content. Levamisole is a highly potent inhibitor, with its effectiveness varying by AP isozyme. The inhibition is dose-dependent. For example, studies have shown that 1 mM of levamisole can inhibit approximately 80% of tissue non-specific alkaline phosphatase (TNAP) activity.[3] A derivative, L-p-bromotetramisole, has been shown to be an even more potent inhibitor.[4][5]
| Parameter | Levamisole | This compound | Notes |
| Active Component | 100% l-tetramisole | ~50% l-tetramisole | The inhibitory action of tetramisole is due to its levamisole content. |
| Inhibition Type | Uncompetitive[2] | Uncompetitive | The mechanism is identical, but potency per mole is lower. |
| Potency | High | Moderate (~50% of Levamisole) | For a given molar concentration, levamisole is roughly twice as potent. |
| Reported Ki | 2.8 x 10⁻⁶ M (for bromo-levamisole derivative against human liver AP)[5] | Not typically reported | Ki values are determined for the active isomer. |
Isozyme Specificity
One of the most critical aspects of levamisole's function is its differential inhibition of AP isozymes. It is a powerful inhibitor of tissue non-specific alkaline phosphatases (TNAPs) found in liver, bone, and kidney, but it barely affects the intestinal and placental isozymes.[2][6] This property is invaluable in research, particularly in immunohistochemistry, where levamisole can be used to block endogenous AP activity in most tissues without affecting the calf intestinal AP-conjugated secondary antibodies.[6][7]
| Isozyme Source | Inhibition by Levamisole | Reference |
| Liver | Strong | [2] |
| Bone | Strong | [2] |
| Kidney | Strong | [2] |
| Spleen | Strong | [2] |
| Intestine | Very Weak / Negligible | [2][6] |
| Placenta | Very Weak / Negligible | [2] |
Off-Target Effects
Researchers should be aware that both tetramisole and levamisole can exert biological effects independent of AP inhibition. Studies have shown they can suppress neuronal activity by blocking voltage-dependent sodium channels.[8][9] These effects were found to be non-stereospecific, meaning both the l- and d-isomers contribute.[8] This is a critical consideration in studies involving living excitable cells, where changes in neuronal activity could be a confounding factor if the inhibitor is used solely with the intent of blocking AP.[8]
Experimental Protocol: Alkaline Phosphatase Inhibition Assay
This section provides a generalized methodology for assessing AP inhibition by levamisole or tetramisole using the colorimetric substrate p-nitrophenyl phosphate (pNPP).
Objective: To determine the rate of AP activity in the presence and absence of inhibitors and calculate the percent inhibition.
Materials:
-
Alkaline Phosphatase (e.g., bovine kidney AP)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Assay Buffer (e.g., 1M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Inhibitor Stock Solutions (Levamisole or Tetramisole HCl in assay buffer)
-
Stop Solution (e.g., 3M NaOH)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and various concentrations of the inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank Wells: Assay Buffer + Substrate
-
Control Wells (No Inhibitor): Assay Buffer + Enzyme Solution
-
Inhibitor Wells: Inhibitor Solution (at various concentrations) + Enzyme Solution
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the pNPP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The reaction mixture will turn yellow as pNPP is hydrolyzed to p-nitrophenol.
-
Reaction Termination: Add the stop solution to all wells to halt the reaction. The stop solution will also enhance the yellow color of the p-nitrophenol product.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance_Inhibitor / Absorbance_Control)] * 100
-
Conclusion and Recommendations
| Feature | This compound | Levamisole | Recommendation |
| Specificity | Active component is specific, but compound is a mix. | Highly specific for the active l-isomer. | For quantitative studies (IC50, Ki), use Levamisole . |
| Potency | Lower molar potency due to inactive d-isomer. | Higher molar potency. | For maximum inhibition with lower concentrations, use Levamisole . |
| Cost | Often less expensive. | Can be more expensive. | For routine, non-quantitative applications (e.g., blocking endogenous AP), Tetramisole may be a cost-effective choice. |
| Application | General AP inhibition. | Gold standard for isozyme-specific inhibition in research and diagnostics.[6] | For distinguishing between intestinal/placental and other AP isozymes, Levamisole is essential. |
References
- 1. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Specificity of Tetramisole Hydrochloride's Inhibitory Action on Alkaline Phosphatase
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Tetramisole hydrochloride is a widely utilized anthelmintic agent that has also garnered significant attention in research as a potent inhibitor of alkaline phosphatases (APs). Understanding the specificity of its inhibitory action is crucial for its application as a research tool and for the development of more targeted therapeutics. This guide provides a comprehensive comparison of this compound's performance against various AP isozymes and other phosphatases, supported by experimental data and detailed protocols.
Overview of Tetramisole and its Isomers
Tetramisole is a racemic mixture composed of two stereoisomers: the levorotatory (-)-isomer, levamisole, and the dextrorotatory (+)-isomer, dexamisole. The inhibitory activity of tetramisole against alkaline phosphatases is almost exclusively attributed to levamisole, while dexamisole is largely inactive[1]. This stereospecificity is a key indicator of a direct and specific interaction with the enzyme's active site.
Specificity of Inhibition Across Alkaline Phosphatase Isozymes
The primary target of this compound, and more specifically levamisole, is the tissue non-specific alkaline phosphatase (TNAP), also known as the liver/bone/kidney (L/B/K) isozyme[2][3]. In contrast, it exhibits significantly weaker to negligible inhibitory effects on intestinal and placental alkaline phosphatases[2][3]. This differential inhibition highlights the specificity of tetramisole for TNAP.
The inhibition of TNAP by levamisole is characterized as uncompetitive, meaning the inhibitor binds to the enzyme-substrate complex[2][4][5]. This mode of inhibition is often associated with a high degree of specificity.
Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory action of tetramisole, its derivatives, and other common alkaline phosphatase inhibitors against various AP isozymes.
Table 1: Inhibitory Constants (Ki) of Various Compounds on Alkaline Phosphatases
| Inhibitor | Enzyme Source | Isozyme | Inhibition Type | Ki |
| Levamisole | Bovine Milk Fat Globule Membrane | TNAP | Uncompetitive | 45 ± 6 µM[6] |
| Bromo-levamisole | Human Liver | TNAP | Uncompetitive | 2.8 µM[4] |
| Levamisole | - | - | - | 16 µM[7] |
| Theophylline | - | - | - | 82 µM[7] |
| L-Phenylalanine | Calf Intestine | Intestinal | Uncompetitive | 1.1 mM[8] |
| Cimetidine | Human Liver | TNAP | Uncompetitive | 3.2 mM[4] |
Table 2: IC50 Values of Levamisole on Alkaline Phosphatases
| Enzyme Source | Isozyme | IC50 |
| Bovine Milk Fat Globule Membrane | TNAP | 49 ± 23 µM[6] |
| Intestinal | Intestinal | 5 µM - 400 µM[9] |
Off-Target Effects and Specificity Considerations
While tetramisole and levamisole are potent TNAP inhibitors, some studies suggest potential off-target effects, particularly at higher concentrations. Research has indicated that these compounds may also interact with other proteins, such as neuronal nicotinic acetylcholine receptors and voltage-dependent sodium channels. However, the concentrations required to elicit these effects are often significantly higher than those needed for effective TNAP inhibition. For most in vitro applications focused on alkaline phosphatase, this compound can be considered a highly specific inhibitor when used at appropriate concentrations.
Experimental Protocols
Key Experiment: Determination of Alkaline Phosphatase Inhibition
This protocol outlines the determination of alkaline phosphatase activity and its inhibition using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Alkaline phosphatase enzyme (e.g., from bovine intestinal mucosa or specific tissue homogenate)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay Buffer: 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Inhibitor stock solution (e.g., this compound in water)
-
Stop Solution: 3 N NaOH
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of alkaline phosphatase in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.
-
Assay Setup: In a 96-well microplate or cuvettes, set up the following reactions:
-
Control (No Inhibitor): Add assay buffer and the enzyme solution.
-
Inhibitor Wells: Add the different concentrations of the inhibitor and the enzyme solution.
-
Blank: Add assay buffer only.
-
-
Pre-incubation: Pre-incubate the plate/cuvettes at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the pNPP substrate solution to all wells to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Measurement: Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10 minutes) to determine the initial reaction velocity (V₀).
-
Reaction Termination (for endpoint assays): After a fixed time point (e.g., 10 minutes), add the stop solution to each well to stop the reaction. Measure the final absorbance at 405 nm.
-
Data Analysis:
-
Calculate the rate of p-nitrophenol production from the change in absorbance over time.
-
Plot the enzyme activity (reaction rate) against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
To determine the mode of inhibition and the Kᵢ value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
-
Visualizing Experimental Workflows and Relationships
To further clarify the experimental process and the relationships between the key components, the following diagrams are provided.
Caption: Experimental workflow for determining alkaline phosphatase inhibition.
Caption: Specificity of tetramisole isomers on AP isozymes.
Conclusion
The available evidence strongly supports the use of this compound as a specific and potent inhibitor of tissue non-specific alkaline phosphatase. Its inhibitory action is primarily mediated by the levorotatory isomer, levamisole, through an uncompetitive mechanism. The clear differentiation in its inhibitory potency against TNAP versus intestinal and placental AP isozymes makes it an invaluable tool for researchers studying the specific roles of these enzymes in various physiological and pathological processes. For optimal results and to minimize potential off-target effects, it is recommended to use the lowest effective concentration of this compound as determined by dose-response experiments.
References
- 1. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive, uncompetitive, and mixed inhibitors of the alkaline phosphatase activity associated with the isolated brush border membrane of the tapeworm Hymenolepis diminuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intestinal alkaline phosphatase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
A Comparative Guide to the Efficacy of Tetramisole Hydrochloride and Other Anthelmintic Drugs
For researchers and professionals in drug development, the selection of an appropriate anthelmintic agent is critical for effective study design and therapeutic application. This guide provides an objective comparison of the efficacy of tetramisole hydrochloride with other widely used anthelmintics, including albendazole, mebendazole, ivermectin, and praziquantel. The comparisons are supported by experimental data on efficacy, detailed methodologies of key experiments, and visualizations of the drugs' mechanisms of action.
Overview of Compared Anthelmintic Drugs
This compound is a broad-spectrum synthetic imidazothiazole derivative primarily used against nematode infections. It exists as a racemic mixture of dextro- and levo-isomers, with the levo-isomer, levamisole, being the biologically active component. Its primary mechanism of action is as a nicotinic acetylcholine receptor (nAChR) agonist, causing spastic paralysis of susceptible nematodes, which are then expelled from the host's body.[1][2]
Albendazole and Mebendazole are broad-spectrum benzimidazoles effective against a wide range of nematodes and some cestodes and trematodes. Their primary mode of action involves binding to the parasite's β-tubulin, which inhibits microtubule polymerization.[3][4][5] This disruption of the cytoskeleton interferes with essential cellular functions like cell division, motility, and nutrient uptake, ultimately leading to the parasite's death.
Ivermectin , a macrocyclic lactone, is a potent broad-spectrum antiparasitic agent used against many nematodes and arthropods. It acts by binding with high affinity to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[6][7] This leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell, and consequently, paralysis and death of the parasite.[6][7]
Praziquantel is the drug of choice for treating infections with trematodes (flukes) and cestodes (tapeworms). Its mechanism of action is not fully elucidated but is known to involve the disruption of calcium ion homeostasis in the parasite.[8][9][10] Praziquantel causes a rapid influx of calcium ions into the parasite, leading to muscle contraction and paralysis. It also causes vacuolization and disintegration of the parasite's tegument (outer covering), making it susceptible to the host's immune response.[8][9][10][11]
Quantitative Efficacy Comparison
The following tables summarize the efficacy of this compound (or its active isomer, levamisole) in comparison to other anthelmintics against various helminth species. Efficacy is primarily presented as Fecal Egg Count Reduction Test (FECRT) percentages from in vivo studies and, where available, as 50% inhibitory or lethal concentrations (IC50/LD50) from in vitro assays.
Table 1: In Vivo Efficacy (Fecal Egg Count Reduction Test - FECRT) Against Gastrointestinal Nematodes in Ruminants
| Anthelmintic | Parasite Species (Host) | Dosage | FECRT (%) | Reference |
| Tetramisole | Haemonchus contortus (Sheep) | Not Specified | 95 - 99% | [12] |
| Albendazole | Haemonchus contortus (Sheep) | Not Specified | 95 - 100% | [12] |
| Ivermectin | Haemonchus contortus (Sheep) | Not Specified | 97 - 99% | [12] |
| Tetramisole | Gastrointestinal Nematodes (Goats) | Not Specified | 97.3% | [13] |
| Albendazole | Gastrointestinal Nematodes (Goats) | Not Specified | 94.6% | [13] |
| Ivermectin | Gastrointestinal Nematodes (Goats) | Not Specified | 95.9% | [13] |
| Tetramisole + Oxyclozanide | Fasciola spp. (Sheep) | Not Specified | 96.6% | [14] |
| Albendazole | Fasciola spp. (Sheep) | Not Specified | 84% | [14] |
Table 2: In Vitro Efficacy Against Haemonchus contortus
| Anthelmintic | Assay | Efficacy Metric | Value | Reference |
| This compound | Larval Motility Assay | IC50 | 0.00068 µg/µL | [12] |
| Albendazole | Egg Hatch Assay | LD50 | 0.06 µg/mL |
Table 3: Efficacy Against Soil-Transmitted Helminths in Humans
| Anthelmintic | Parasite Species | Cure Rate (%) | Reference |
| Mebendazole | Ascaris lumbricoides | >97% | [15] |
| Albendazole | Ascaris lumbricoides | >97% | [15] |
| Mebendazole | Trichuris trichiura | Low | [15] |
| Albendazole | Trichuris trichiura | Low | [15] |
| Mebendazole + Levamisole | Trichuris trichiura (mild) | 83.3% | [15] |
| Albendazole + Levamisole | Trichuris trichiura (mild) | 95.8% | [15] |
| Mebendazole | Hookworm | 7.6% | [14] |
| Levamisole | Hookworm | Not specified, but higher than Mebendazole alone | [14] |
| Mebendazole + Levamisole | Hookworm | 26.1% | [14] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these anthelmintic drugs are visualized in the following diagrams, created using the Graphviz DOT language.
Experimental Protocols
Standardized protocols are essential for the reproducible assessment of anthelmintic efficacy. Below are detailed methodologies for two key experimental assays.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common in vivo method for assessing anthelmintic efficacy against gastrointestinal nematodes.
-
Animal Selection: Select a group of at least 10-15 animals with naturally acquired nematode infections. Animals should not have been treated with an anthelmintic for a defined period before the test (e.g., 8 weeks).[16]
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.[17]
-
Fecal Egg Count (FEC): Process each fecal sample using a standardized technique, such as the McMaster method, to determine the number of eggs per gram (EPG) of feces.[17]
-
Treatment: Administer the anthelmintic to the treated group according to the manufacturer's recommended dosage. A control group should remain untreated.
-
Post-treatment Sampling: Collect individual fecal samples from all animals again at a specific time point post-treatment, typically 10-14 days.[16][17][18]
-
Post-treatment FEC: Perform FEC on the post-treatment samples.
-
Calculation of FECRT: The percentage reduction in fecal egg count is calculated for the treated group using the following formula: FECRT (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
In Vitro Larval Motility Assay
This assay is used to determine the direct effect of an anthelmintic on the viability of nematode larvae.
-
Larval Preparation: Obtain third-stage (L3) larvae of the target nematode species from fecal cultures.
-
Drug Dilutions: Prepare a series of dilutions of the anthelmintic drug in a suitable solvent (e.g., DMSO) and then in culture medium.
-
Assay Setup: In a multi-well plate, add a standardized number of L3 larvae to each well containing the different drug concentrations. Include positive (a known effective anthelmintic) and negative (solvent control) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a set period (e.g., 24-72 hours).
-
Motility Assessment: At defined time points, assess the motility of the larvae under a microscope. Larvae are typically scored as motile, sluggish, or non-motile (dead).
-
Data Analysis: Calculate the percentage of larval inhibition for each drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of the larvae).
Conclusion
The choice of an anthelmintic drug in a research setting depends on the target parasite species, the desired spectrum of activity, and the specific experimental goals. This compound remains a potent and rapid-acting nematocidal agent, particularly valuable for its distinct mechanism of action targeting nicotinic acetylcholine receptors. Benzimidazoles like albendazole and mebendazole offer a broad spectrum of activity by disrupting fundamental cellular processes. Ivermectin provides high potency against a range of nematodes and ectoparasites through its unique targeting of glutamate-gated chloride channels. Praziquantel is the mainstay for the treatment of flatworm infections, with a mechanism centered on the disruption of calcium homeostasis and tegument integrity.
This guide highlights the importance of comparing these agents based on quantitative efficacy data and understanding their distinct molecular mechanisms. The provided experimental protocols offer a framework for the standardized evaluation of these and novel anthelmintic compounds.
References
- 1. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase and Nicotinic Acetylcholine Receptors in Schistosomes and Other Parasitic Helminths [mdpi.com]
- 3. Potent Inhibition of Tubulin Polymerisation and Proliferation of Paclitaxel-resistant 1A9PTX22 Human Ovarian Cancer Cells by Albendazole | Anticancer Research [ar.iiarjournals.org]
- 4. Interactions of Caenorhabditis elegans β-tubulins with the microtubule inhibitor and anthelmintic drug albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
- 7. Ivermectin - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Towards an understanding of the mechanism of action of praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 11. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The effects of triclabendazole, combined tetramisole with Oxyclozanide, and albendazole against ovine fasciolosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. noah.co.uk [noah.co.uk]
- 17. combar-ca.eu [combar-ca.eu]
- 18. Faecal Egg Count Reduction Tests (FECRT) - Vetlife [vetlife.co.nz]
Stereospecificity of Tetramisole Isomers: A Comparative Guide for Researchers
An in-depth analysis of the differential biological activities of levamisole and dextramisole, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their effects on various biological systems. This guide includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Tetramisole, a synthetic imidazothiazole derivative, exists as a racemic mixture of two stereoisomers: the levorotatory (-) isomer, levamisole, and the dextrorotatory (+) isomer, dextramisole. While structurally mirror images, these enantiomers exhibit marked differences in their interactions with biological systems, a phenomenon known as stereospecificity. This guide provides a detailed comparison of the biological activities of levamisole and dextramisole, supported by experimental data, to aid researchers in understanding their distinct pharmacological profiles.
Comparative Biological Activities
The most well-documented difference between the two isomers lies in their anthelmintic and immunomodulatory properties, with levamisole being the significantly more active compound. However, their effects on the nervous system and enzymatic inhibition show a more complex and varied stereospecificity.
| Biological Target/System | Levamisole Activity | Dextramisole Activity | Key Observations |
| Anthelmintic Activity | High Potency | Low to Negligible Potency | Levamisole is the active anthelmintic agent, causing spastic paralysis in nematodes. |
| Immunomodulation | Potent Immunostimulant | Minimal to No Effect | Levamisole enhances T-cell and macrophage function. |
| Alkaline Phosphatase (ALP) | Potent, Stereospecific Inhibitor | Weak to Inactive | Levamisole is a well-established inhibitor of most ALP isoenzymes.[1][2] |
| Nicotinic Acetylcholine Receptors (nAChRs) | Agonist/Positive Allosteric Modulator | Not well characterized | Levamisole's anthelmintic action is primarily mediated through agonism at nematode nAChRs. |
| Adrenergic Neurotransmission | Modulator | Potent Modulator | Both isomers affect norepinephrine release and uptake, with dextramisole being a more potent inhibitor of norepinephrine reuptake. |
| Monoamine Oxidase (MAO) | Inhibitor | Weaker Inhibitor | Levamisole is a more potent inhibitor of MAO compared to dextramisole. |
In-Depth Analysis of Stereospecific Actions
Anthelmintic and Immunomodulatory Effects: The Dominance of Levamisole
The most striking example of stereospecificity is observed in the anthelmintic and immunomodulatory activities of tetramisole. Levamisole is the enantiomer responsible for the therapeutic effects, while dextramisole is largely inactive in these domains.
Anthelmintic Mechanism: Levamisole acts as a potent agonist at the nicotinic acetylcholine receptors (nAChRs) in the muscle cells of nematodes. This leads to sustained muscle contraction and spastic paralysis, resulting in the expulsion of the worms from the host.
Immunomodulatory Mechanism: Levamisole has been shown to restore depressed immune function by stimulating T-lymphocyte and macrophage activity. Recent studies suggest that its immunomodulatory effects are mediated, at least in part, through the Toll-like receptor 2 (TLR2) signaling pathway.[3][4] Activation of this pathway in dendritic cells by levamisole leads to the production of cytokines such as IL-12 and IL-10, promoting a Th1-type immune response.[3]
Alkaline Phosphatase Inhibition: A Clear Case of Stereospecificity
Levamisole is a well-known and widely used inhibitor of most isoenzymes of alkaline phosphatase (ALP), with the notable exceptions of the intestinal and placental forms.[2] This inhibition is highly stereospecific.
-
Levamisole: Acts as a potent, uncompetitive inhibitor of tissue non-specific alkaline phosphatase (TNAP).[1] The inhibition is reversible.[1]
-
Dextramisole: Exhibits little to no inhibitory activity on alkaline phosphatase, even at high concentrations.[1]
This distinct difference in activity makes levamisole a valuable tool in biochemical assays to differentiate between ALP isoenzymes.
Adrenergic Neurotransmission: Complex and Varied Effects
Both levamisole and dextramisole modulate adrenergic neurotransmission, but they do so through different mechanisms and with varying potencies.
-
Norepinephrine Reuptake: Dextramisole is a more potent inhibitor of norepinephrine uptake by adrenergic nerves than levamisole.
-
Monoamine Oxidase (MAO) Inhibition: Levamisole is a more potent inhibitor of monoamine oxidase, the enzyme responsible for degrading norepinephrine, than dextramisole.
These differential effects on norepinephrine metabolism contribute to the complex pharmacological profiles of the two isomers and may be related to their observed mood-elevating properties.
Experimental Protocols
Determination of Alkaline Phosphatase Inhibition
Objective: To quantify and compare the inhibitory potency of levamisole and dextramisole on tissue non-specific alkaline phosphatase (TNAP).
Materials:
-
Purified TNAP enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 9.5)
-
Levamisole and dextramisole solutions of varying concentrations
-
Microplate reader
Procedure:
-
Prepare serial dilutions of levamisole and dextramisole in the assay buffer.
-
In a 96-well plate, add a fixed amount of TNAP to each well.
-
Add the different concentrations of levamisole or dextramisole to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed concentration of the substrate pNPP to all wells.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm at regular intervals using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each isomer.
Norepinephrine Reuptake Inhibition Assay
Objective: To compare the ability of levamisole and dextramisole to inhibit the reuptake of norepinephrine into neuronal cells.
Materials:
-
Neuronal cell line expressing the norepinephrine transporter (NET), such as SK-N-BE(2)C cells.
-
[³H]-Norepinephrine (radiolabeled)
-
Krebs-Ringer-HEPES (KRH) assay buffer
-
Levamisole and dextramisole solutions
-
Scintillation fluid and a scintillation counter
Procedure:
-
Culture the NET-expressing cells in appropriate multi-well plates.
-
On the day of the assay, wash the cells with KRH buffer.
-
Pre-incubate the cells with varying concentrations of levamisole or dextramisole for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the uptake by adding a fixed concentration of [³H]-norepinephrine to each well.
-
Incubate for a short period (e.g., 10 minutes) to allow for norepinephrine uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the amount of incorporated [³H]-norepinephrine using a scintillation counter.
-
Determine the IC50 values for levamisole and dextramisole by plotting the percentage of uptake inhibition against the inhibitor concentration.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways affected by the tetramisole isomers.
Caption: Levamisole's immunomodulatory signaling pathway.
References
- 1. Ecto-alkaline phosphatase considered as levamisole-sensitive phosphohydrolase at physiological pH range during mineralization in cultured fetal calvaria cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Tetramisole Hydrochloride's Immunomodulatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory properties of tetramisole hydrochloride and its more active levorotatory isomer, levamisole, with other immunomodulatory agents. The information presented is supported by experimental data to aid in research and development decisions.
Overview of Tetramisole and Levamisole as Immunomodulators
This compound is a synthetic imidazothiazole derivative initially developed as an anthelmintic. It is a racemic mixture, with its immunomodulatory effects primarily attributed to its levorotatory isomer, levamisole. Levamisole is known to restore depressed immune function rather than stimulating the immune system above normal levels. Its mechanism of action is complex and involves the modulation of various components of both innate and adaptive immunity.
Comparative Performance with Alternative Immunomodulators
The immunomodulatory effects of levamisole have been compared with other agents such as Bacillus Calmette-Guérin (BCG), Vitamin E, and cyclophosphamide. The following tables summarize the quantitative data from these comparative studies.
Table 1: Comparison of Levamisole and Bacillus Calmette-Guérin (BCG) in Age-Immunodepressed Mice
| Parameter | Levamisole | BCG | Control (Aged Mice) |
| Antibody Response | Strongly Stimulated | Immunosuppressive | Depressed |
| Suppressor Cell Activity | Not Induced | Induced | Not Mentioned |
| Survival | Prolonged | Shortened | Standard |
| Incidence of Spontaneous Tumors (at 24 months) | Significantly Lower | Not Mentioned | Standard |
Table 2: Comparison of Levamisole and Vitamin E on Immune Response in Newborn Calves
| Parameter (Day 22) | Levamisole (3 mg/kg) | Vitamin E (2000 IU) | Control (Isotonic Saline) |
| Average Serum IgM (mg/100 ml) | 251.9 ± 27.6 | 202.2 ± 43.3 | 111.7 ± 9.3 |
| Average Serum IgG | Elevated | Elevated | Baseline |
Table 3: Effect of Levamisole on Lymphocyte Proliferation in vitro (Human Lymphocytes)
| Condition | Levamisole Concentration | Effect on Proliferation |
| Antigen-stimulated | 25 ng/ml - 25 µg/ml | Significantly Augmented |
| Mitogen-stimulated (PHA, SEB) | 25 ng/ml - 25 µg/ml | No significant augmentation |
| Mitogen-stimulated (PHA, SEB) | 25 µg/ml and 100 µg/ml | Inhibitory |
Signaling Pathways and Mechanisms of Action
Levamisole exerts its immunomodulatory effects through multiple signaling pathways. A key mechanism is its interaction with Toll-like receptors (TLRs) and the subsequent modulation of downstream signaling cascades, including the JAK/STAT pathway.
Levamisole-Induced Signaling Pathway
The following diagram illustrates the proposed signaling pathway for levamisole's immunomodulatory action.
A Head-to-Head Comparison of Tetramisole Hydrochloride and Other Non-Specific Enzyme Inhibitors
For researchers, scientists, and drug development professionals, selecting the appropriate enzyme inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of tetramisole hydrochloride and its active isomer, levamisole, against other non-specific enzyme inhibitors. The information is presented to facilitate an informed choice based on quantitative data, detailed experimental protocols, and an understanding of the underlying biochemical pathways.
Introduction to Tetramisole and Non-Specific Enzyme Inhibition
This compound is a synthetic compound that exists as a racemic mixture of two stereoisomers: the levorotatory (L) isomer, levamisole, and the dextrorotatory (D) isomer, dexamisole.[1][2] The majority of the biological activity of tetramisole is attributed to levamisole.[2] While initially developed as an anthelmintic agent, tetramisole and levamisole are widely used in research as inhibitors of alkaline phosphatases (ALPs).[1] Specifically, they are potent, reversible, and uncompetitive inhibitors of most mammalian ALP isoenzymes, including those from liver, bone, and kidney, but they are less effective against the intestinal isoenzyme.[3][4]
Non-specific enzyme inhibitors, unlike their specific counterparts, can inhibit the activity of multiple enzymes. This broad-spectrum activity can be advantageous in certain experimental contexts, such as blocking a general class of enzymes or studying the overall effect of inhibiting a particular type of enzymatic activity. However, this lack of specificity also necessitates careful consideration of potential off-target effects.
Quantitative Comparison of Enzyme Inhibitors
The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[5][6] The Ki value is a more absolute measure of the binding affinity of the inhibitor to the enzyme.[7] A lower IC50 or Ki value indicates a more potent inhibitor.
The following table summarizes the inhibitory activity of tetramisole (represented by its active isomer, levamisole) and other non-specific enzyme inhibitors against various enzymes.
| Inhibitor | Target Enzyme(s) | Organism/Tissue Source | Inhibition Type | Ki Value | IC50 Value |
| Levamisole | Alkaline Phosphatase (non-intestinal) | Bovine Milk Fat Globule Membrane | Uncompetitive | 45 µM | 49 µM |
| Levamisole | Alkaline Phosphatase | Fetal Rat Calvaria Cells | Uncompetitive | 45 µM | - |
| Bromo-levamisole | Alkaline Phosphatase | Human Liver | Uncompetitive | 2.8 µM | - |
| Theophylline | Alkaline Phosphatase | - | - | 82 µM | - |
| Cimetidine | Alkaline Phosphatase | Human Liver | Uncompetitive | 3.2 mM | - |
| Orthovanadate | Protein Tyrosine Phosphatases, Alkaline Phosphatases | General | Competitive | Varies | Varies |
| Okadaic Acid | Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A) | General | Non-competitive | 0.1-1 nM (PP2A), 10-15 nM (PP1) | Varies |
| EDTA | Metalloenzymes (e.g., Matrix Metalloproteinases) | General | Chelator | - | Varies |
Note: Data for this compound as a racemic mixture is limited; the data presented for levamisole represents the active component.
Experimental Protocols
Determining the IC50 of an Alkaline Phosphatase Inhibitor
This protocol outlines a colorimetric assay to determine the IC50 value of an inhibitor, such as this compound or levamisole, for alkaline phosphatase. The assay is based on the hydrolysis of p-nitrophenyl phosphate (pNPP) by ALP to produce p-nitrophenol, which has a yellow color that can be quantified spectrophotometrically.
Materials:
-
Alkaline Phosphatase (e.g., calf intestinal ALP)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
Inhibitor stock solution (e.g., Tetramisole HCl or Levamisole dissolved in water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop Solution (e.g., 3 M NaOH)
Procedure:
-
Prepare a serial dilution of the inhibitor: In a 96-well plate, perform a serial dilution of the inhibitor stock solution in Assay Buffer to create a range of concentrations to be tested. Include a control well with no inhibitor.
-
Add enzyme: Add a fixed concentration of alkaline phosphatase to each well containing the inhibitor dilutions and the control.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the pNPP substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same temperature for a specific time (e.g., 30-60 minutes), allowing the color to develop.
-
Stop the reaction: Add the Stop Solution to all wells to terminate the reaction.
-
Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the biological context of enzyme inhibition, the following diagrams are provided.
References
- 1. assaygenie.com [assaygenie.com]
- 2. alkalisci.com [alkalisci.com]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Untitled Document [ucl.ac.uk]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. courses.edx.org [courses.edx.org]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Confirming On-Target Effects of Tetramisole Hydrochloride: A Researcher's Guide to Control Experiments
For researchers, scientists, and drug development professionals, establishing the specific, on-target effects of a chemical probe is paramount. Tetramisole hydrochloride, a widely used inhibitor of most alkaline phosphatase (ALP) isoforms, is no exception. This guide provides a comparative framework for designing and interpreting control experiments to ensure that the observed biological effects are indeed due to the inhibition of ALP and not a consequence of off-target activities.
Tetramisole is a racemic mixture, meaning it consists of two stereoisomers: the left-handed (levo) and right-handed (dextro) forms.[1] The biological activity of tetramisole as an ALP inhibitor is almost entirely attributed to its levo-isomer, levamisole.[2][3][4] The dextro-isomer, dexamisole, is largely inactive against ALP and therefore serves as an ideal negative control.[4] The use of these stereoisomers in parallel experiments is the cornerstone of validating the on-target effects of tetramisole.
The Critical Role of the Inactive Enantiomer
Any observed cellular or physiological changes following treatment with this compound must be critically evaluated. The central question is whether these changes are a direct result of ALP inhibition or stem from unintended interactions with other cellular targets. Studies have revealed that tetramisole and levamisole can exert effects independent of ALP inhibition, such as modulating neuronal activity.[5][6]
To dissect these possibilities, a robust experimental design incorporating proper controls is essential. The most effective control is the parallel use of levamisole (the active inhibitor) and dexamisole (the inactive control). If an observed effect is genuinely due to ALP inhibition, it should be recapitulated by levamisole but not by dexamisole at equivalent concentrations.
Comparative Efficacy of Tetramisole Enantiomers on Alkaline Phosphatase Activity
The following table summarizes the expected outcomes when comparing the effects of tetramisole, levamisole, and dexamisole on the enzymatic activity of tissue non-specific alkaline phosphatase (TNAP).
| Compound | Expected IC50 for TNAP | Rationale for Use in Control Experiments |
| This compound | Varies (contains ~50% active isomer) | Broad-spectrum ALP inhibitor; the primary compound of interest. |
| Levamisole Hydrochloride | Lower than tetramisole | The biologically active l-isomer; used to confirm that the effect is due to the active component of tetramisole.[2][4] |
| Dexamisole | Significantly higher than tetramisole/levamisole (largely inactive) | The inactive d-isomer; serves as a crucial negative control to identify off-target effects.[4] |
| Alternative ALP Inhibitor (e.g., MLS-0038949) | Compound-specific | A structurally distinct inhibitor used to confirm that the observed phenotype is due to ALP inhibition and not a unique off-target effect of the tetramisole scaffold.[5] |
Experimental Design and Protocols
To validate the on-target effects of tetramisole, a combination of biochemical and cell-based assays should be employed.
Key Experimental Workflow
The following diagram illustrates a typical workflow for confirming the on-target action of tetramisole.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Literature review comparing the research applications of tetramisole and its derivatives
A Comparative Review of Tetramisole and Its Derivatives in Research Applications
Tetramisole, a synthetic imidazothiazole derivative, and its levorotatory isomer, levamisole, have long been recognized for their anthelmintic properties. However, their diverse biological activities have expanded their research applications into immunology, oncology, and neuroscience. This guide provides a comparative overview of the research applications of tetramisole and its key derivatives, focusing on their mechanisms of action, experimental data, and relevant protocols.
Inhibition of Alkaline Phosphatase (ALP)
A primary and well-studied application of tetramisole and its derivatives is the inhibition of alkaline phosphatase (ALP). This non-specific inhibition has implications in various cellular assays and in overcoming drug resistance in cancer.
Mechanism of Action: Tetramisole and its analogs act as potent, non-competitive inhibitors of most mammalian ALP isoenzymes, with the notable exception of the intestinal isoenzyme. The levorotatory isomer, levamisole, is primarily responsible for this inhibitory activity.[1] The inhibition is stereospecific, with l-tetramisole (levamisole) being significantly more potent than d-tetramisole.[1] The presence of both the thiazolidine and dihydroimidazole rings is crucial for the inhibitory effect.[2]
Comparative Efficacy:
| Compound | Target | IC50 / Effective Concentration | Research Application | Reference |
| L-Tetramisole (Levamisole) | Tibial Homogenate ALP | Dose-dependent inhibition | Study of in vitro cartilage calcification | [1] |
| D-Tetramisole | Tibial Homogenate ALP | > 1 x 10⁻¹ M (less than 10% inhibition) | Control for stereospecificity | [1] |
| (S)-(-)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole oxalate | Sarcoma 180/TG ALP | Not specified | Overcoming 6-thioguanine resistance | [2] |
Experimental Protocol: Inhibition of ALP Activity in Rachitic Rat Cartilage
This protocol, adapted from a study on in vitro cartilage calcification, demonstrates the stereospecific inhibition of ALP by l-tetramisole.[1]
-
Tissue Preparation: Proximal tibiae are dissected from rachitic rats and homogenized.
-
Enzyme Assay: ALP activity in the homogenates is measured.
-
Inhibitor Treatment: Homogenates are incubated with varying concentrations of l-tetramisole or d-tetramisole.
-
Activity Measurement: ALP activity is reassessed to determine the dose-dependent inhibition.
-
Histochemistry: Intact epiphyseal plate cartilage slices are treated with l-tetramisole to visualize the reduction in ALP activity and subsequent prevention of calcification.
Immunomodulation
Both tetramisole and its derivatives, particularly levamisole, have demonstrated immunomodulatory effects, influencing both innate and adaptive immunity.
Mechanism of Action: Levamisole has been shown to enhance T-cell immunity and increase the expression of co-stimulatory molecules on dendritic cells, leading to greater stimulation of Th1 cells.[3] This can aid in clearing infections and may have applications in autoimmune diseases and cancer immunotherapy.[3][4] Derivatives of levamisole are being explored for their ability to modulate cytokine responses in the context of diseases like amyotrophic lateral sclerosis (ALS).[4]
Comparative Applications:
| Compound | Application | Key Findings | Reference |
| Levamisole | Adjuvant in cancer therapy | Enhances T-cell mediated immunity | [5] |
| Levamisole | Treatment of parasitic infections | Boosts herd immunity during outbreaks | [5] |
| Levamisole Derivatives | Treatment of ALS | Potential to modulate ALS-relevant cytokine responses | [4] |
| Levamisole | Enhancement of lymphocyte response | Increased in vitro lymphocyte transformation in the presence of antigens | [6] |
Experimental Workflow: Screening Levamisole Derivatives for Immunomodulatory Activity in ALS
Caption: Workflow for identifying novel immunomodulatory levamisole derivatives for ALS.
Anticancer Activity
The anticancer properties of tetramisole derivatives extend beyond ALP inhibition and immunomodulation. Direct cytotoxic effects have also been observed.
Mechanism of Action: A novel levamisole derivative, termed "4a," has been shown to induce the extrinsic pathway of apoptosis in cancer cells.[7] This is achieved through the generation of reactive oxygen species (ROS), upregulation of pro-apoptotic proteins like t-BID and BAX, and activation of the FAS/FAS-L signaling cascade, leading to caspase-8 cleavage.[7]
Signaling Pathway: Extrinsic Apoptosis Induced by Levamisole Derivative 4a
Caption: Signaling cascade of levamisole derivative 4a-induced apoptosis.
Experimental Protocol: Assessing Cytotoxicity of a Levamisole Derivative
This protocol is based on the evaluation of compound "4a".[7]
-
Cell Culture: Leukemic cell lines (e.g., CEM, K562) are cultured.
-
Treatment: Cells are treated with various concentrations of the levamisole derivative or a vehicle control (DMSO).
-
Cytotoxicity Assay: Cell viability is determined using trypan blue exclusion and MTT assays to calculate the IC50 value.
-
ROS Measurement: Intracellular ROS levels are quantified following treatment.
-
Western Blot Analysis: Expression levels of apoptotic proteins (p53, FAS, FAS-L, cleaved Caspase-8, t-BID, BAX) are measured.
-
In Vivo Studies: The compound is administered to tumor-bearing mice (e.g., Ehrlich ascites carcinoma model) to assess its effect on tumor growth and survival.
Neurological and Cardiovascular Applications
Recent research has uncovered novel applications for tetramisole in neuroscience and cardiology, independent of its well-known enzymatic and immunomodulatory effects.
Neurological Effects: Tetramisole and levamisole have been found to suppress neuronal activity and decrease axonal conduction velocity.[8] These effects appear to be independent of ALP inhibition and may involve the blockage of voltage-dependent sodium channels.[8] This highlights a need for caution when using these compounds in studies of living excitable cells with the sole purpose of inhibiting TNAP.[8]
Cardiovascular Effects: Tetramisole has been identified as a potential IK1 channel agonist.[9] It enhances both inward and outward IK1 currents in a concentration-dependent manner, which can hyperpolarize the resting potential and shorten the action potential duration in cardiomyocytes.[9] These findings suggest a potential for tetramisole in anti-arrhythmic and anti-ventricular remodeling therapies.[9]
Comparative Neurological Effects:
| Compound | Concentration | Effect on Antidromic Population Spike (APS) Amplitude | Reference |
| Tetramisole | 0.5 mM | No significant difference from Levamisole | [10] |
| Levamisole | 0.5 mM | No significant difference from Tetramisole | [10] |
| Tetramisole | 1 mM | No significant difference from Levamisole | [10] |
| Levamisole | 1 mM | No significant difference from Tetramisole | [10] |
Conclusion
Tetramisole and its derivatives, particularly levamisole, are versatile research tools with a growing number of applications beyond their original use as anthelmintics. While their role as ALP inhibitors is well-established, their immunomodulatory, direct anticancer, neurological, and cardiovascular effects present exciting avenues for further investigation and therapeutic development. Researchers should be mindful of the multiple targets of these compounds and select the appropriate derivative and experimental controls to ensure the validity of their findings. The development of novel derivatives continues to expand the therapeutic potential of this class of molecules.
References
- 1. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification [pubmed.ncbi.nlm.nih.gov]
- 2. Tetramisole analogues as inhibitors of alkaline phosphatase, an enzyme involved in the resistance of neoplastic cells to 6-thiopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. fengmuchem.com [fengmuchem.com]
- 6. L-tetramisole. Enhancement of human lymphocyte response to antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice | PLOS One [journals.plos.org]
- 8. Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetramisole is a new IK1 channel agonist and exerts IK1‐dependent cardioprotective effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
